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(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride Documentation Hub

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  • Product: (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride
  • CAS: 882301-56-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Analysis and Synthetic Utility of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

Executive Summary (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is a highly specialized, polyfunctional building block utilized extensively in advanced organic synthesis and pharmaceutical manufacturing. Recognized p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is a highly specialized, polyfunctional building block utilized extensively in advanced organic synthesis and pharmaceutical manufacturing. Recognized primarily as the critical precursor in the synthesis of Anagrelide—a potent phosphodiesterase 3 (PDE3) inhibitor used to treat essential thrombocythemia—this compound offers unique chemoselectivity[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its application in drug development.

Chemical Identity & Physicochemical Profiling

The compound, also known by its IUPAC name 2-(aminomethyl)-3,4-dichloroaniline dihydrochloride, features a heavily substituted benzene ring[2]. The free base contains two distinct nitrogenous functional groups: a primary aromatic amine and a primary aliphatic amine.

In laboratory and industrial settings, the compound is almost exclusively supplied and handled as a dihydrochloride salt [2].

  • Causality for Salt Selection: Free primary aliphatic and aromatic amines are highly susceptible to atmospheric oxidation and can undergo spontaneous polymerization or degradation. Protonating both basic nitrogen atoms with hydrochloric acid yields the dihydrochloride salt, which locks the lone pairs in stable ammonium functionalities, drastically enhancing shelf-life and solubility in polar protic solvents[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-(Aminomethyl)-3,4-dichloroaniline dihydrochloride
CAS Registry Number 882301-56-6[2]
Molecular Formula C₇H₁₀Cl₄N₂ (Parent: C₇H₈Cl₂N₂ · 2HCl)[2]
Molecular Weight 263.98 g/mol [2]
Physical State Solid (White to off-white crystalline powder)
Estimated pKa (Aliphatic) ~9.5 (Highly basic/nucleophilic in free base form)
Estimated pKa (Aromatic) ~4.5 (Weakly basic/nucleophilic due to ring delocalization)

Mechanistic Reactivity & Structural Dynamics

The synthetic value of (6-Amino-2,3-dichlorobenzyl)amine lies in the differential nucleophilicity of its two amine groups, which allows for highly regioselective reactions without the need for complex protecting group strategies.

  • Aliphatic Amine (-CH₂NH₂): Isolated from the aromatic system by a methylene bridge, this nitrogen retains its full sp³ lone-pair character, making it a strong, hard nucleophile.

  • Aromatic Amine (-NH₂): The lone pair on this nitrogen is delocalized into the pi-system of the benzene ring. Furthermore, the two electron-withdrawing chlorine atoms at the 2- and 3-positions exert a strong inductive pull (-I effect), further deactivating the ring and reducing the nucleophilicity of the aniline nitrogen[2].

This stark contrast in pKa and nucleophilicity dictates that incoming electrophiles will preferentially attack the aliphatic amine first.

G Core (6-Amino-2,3-dichlorobenzyl)amine Core Structure Aliphatic Aliphatic Amine (-CH2NH2) Highly Nucleophilic pKa ~9.5 Core->Aliphatic Primary site for S_N2 Alkylation Aromatic Aromatic Amine (-NH2) Weakly Nucleophilic pKa ~4.5 Core->Aromatic Secondary site for Cyclization Chlorines 2,3-Dichloro Groups Electron Withdrawing Steric Hindrance Core->Chlorines Deactivates ring via -I effect

Figure 1: Functional group reactivity map of the core structure.

Synthetic Utility: The Anagrelide Pathway

The most prominent application of this compound is the synthesis of Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one)[1]. The synthesis elegantly exploits the molecule's dual amines to construct the fused imidazo-quinazoline ring system.

The standard industrial route involves a two-stage cascade:

  • Regioselective Alkylation: The free-based aliphatic amine undergoes an S_N2 reaction with ethyl bromoacetate (or ethyl glycinate derivatives) to form an intermediate secondary amine[1].

  • Tandem Cyclization: The intermediate is reacted with cyanogen bromide (BrCN). The secondary aliphatic amine attacks the electrophilic nitrile carbon of BrCN, forming a cyanamide intermediate. The deactivated aromatic amine then attacks the cyanamide carbon, closing the quinazoline ring to form 5,6-dichloro-3,4-dihydroquinazolin-2-amine derivatives[1][3]. A final intramolecular amidation yields the imidazo[2,1-b]quinazolin-2(3H)-one core[1].

Synthesis Start (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride FreeBase Free Base Formation (Neutralization w/ TEA) Start->FreeBase Triethylamine (TEA) Solvent: DCM Alkylation Selective Alkylation (+ Ethyl Bromoacetate) FreeBase->Alkylation T < 10°C Intermediate Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate Alkylation->Intermediate S_N2 Substitution Cyclization Cyanogen Bromide (BrCN) Tandem Cyclization Intermediate->Cyclization BrCN in Toluene Reflux (105°C) Product Anagrelide (Imidazo[2,1-b]quinazolin-2(3H)-one) Cyclization->Product Dual Ring Closure

Figure 2: Step-by-step synthesis workflow of Anagrelide.

Experimental Methodologies

The following protocols outline the transformation of the dihydrochloride salt into the Anagrelide precursor. These steps are designed as self-validating systems to ensure high yield and purity.

Protocol A: Selective N-Alkylation to Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate

Objective: Achieve mono-alkylation at the aliphatic amine while preventing over-alkylation or reaction at the aromatic amine.

  • Free-Basing the Salt:

    • Suspend (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add triethylamine (TEA) (2.5 eq) dropwise while maintaining the reaction vessel at 0–5 °C using an ice bath.

    • Causality: The dihydrochloride salt must be fully neutralized to liberate the nucleophilic lone pairs. The 0.5 eq excess of TEA acts as an acid scavenger for the HBr generated in the next step.

  • Controlled Alkylation:

    • Dissolve ethyl bromoacetate (1.05 eq) in a small volume of DCM. Add this solution dropwise over 45 minutes, strictly keeping the internal temperature below 10 °C.

    • Causality: The aliphatic amine is highly reactive. If the temperature exceeds 10 °C, or if a large excess of the electrophile is present, double alkylation (forming a tertiary amine) will occur.

  • Self-Validating Monitoring:

    • Stir the mixture at room temperature for 4 hours. Monitor via HPLC (UV detection at 254 nm). The reaction is complete when the primary amine peak is consumed (< 1% AUC) and replaced by a single, later-eluting secondary amine peak.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Protocol B: Cyanogen Bromide Cyclization

Objective: Construct the fused quinazoline core via tandem nucleophilic attack.

  • Reagent Preparation:

    • Dissolve the crude intermediate from Protocol A in anhydrous toluene.

  • Tandem Cyclization:

    • Slowly add a solution of cyanogen bromide (BrCN) (1.2 eq) in toluene.

    • Heat the reaction mixture to 105–110 °C (reflux) and maintain for 16 hours[1].

    • Causality: BrCN is a bis-electrophile. The initial attack by the secondary aliphatic amine forms a cyanamide. The subsequent intramolecular attack by the deactivated aromatic amine requires significant thermal energy (reflux conditions) to overcome the activation barrier for ring closure[1].

  • Isolation:

    • Cool the mixture to 15 °C and stir for 45 minutes[1].

    • Causality: The rigid, cyclized product exhibits significantly lower solubility in cold toluene compared to the linear precursors. This allows the product to precipitate cleanly. Filter and wash with chilled toluene to isolate the highly pure intermediate.

References

  • New Drug Approvals. Anagrelide Synthesis and Mechanism of Action. Retrieved from:[Link][1]

Sources

Exploratory

Technical Whitepaper: Structural Mechanics and Processing of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

Executive Summary (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is a highly versatile, polyfunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is a highly versatile, polyfunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a dual-amine system and a precisely substituted dichlorinated aromatic ring, this compound offers unique orthogonal reactivity. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, the causality behind its dihydrochloride salt formation, and a self-validating experimental protocol for its isolation.

Chemical Identity & Quantitative Data

Understanding the mass differential between the free base and the salt is critical for stoichiometric precision during synthesis. The table below summarizes the core physicochemical parameters of the compound.

ParameterFree BaseDihydrochloride Salt
IUPAC Name 2-(Aminomethyl)-3,4-dichloroaniline2-(Aminomethyl)-3,4-dichloroaniline dihydrochloride
CAS Registry Number 147249-42-1882301-56-6
Molecular Formula C₇H₈Cl₂N₂C₇H₁₀Cl₄N₂ (C₇H₈Cl₂N₂ · 2HCl)
Molecular Weight 191.06 g/mol 263.98 g/mol
Mass Shift (ΔMW) -+72.92 g/mol
Basic Centers 2 (Aliphatic & Aromatic)Fully Protonated (Bis-ammonium)

Structural Mechanics & Orthogonal Reactivity

The molecular architecture of (6-Amino-2,3-dichlorobenzyl)amine features two distinct basic nitrogen atoms: a primary aliphatic amine (the benzylamine moiety) and a primary aromatic amine (the aniline moiety) [1].

Causality in Reactivity: The aliphatic amine is highly nucleophilic, exhibiting a typical pKa​ of ~9–10. In stark contrast, the aromatic amine's lone pair is delocalized into the electron-deficient, dichlorinated benzene ring. This delocalization significantly reduces its nucleophilicity and basicity ( pKa​ ~4–5).

This profound electronic differentiation allows researchers to execute orthogonal protection strategies . For instance, the aliphatic amine can be selectively functionalize (e.g., via Boc anhydride) without cross-reactivity at the aromatic amine. Furthermore, the electron-donating nature of these groups deactivates the ring toward Nucleophilic Aromatic Substitution ( SN​Ar ) while priming it for electrophilic attacks or diazotization [1].

Orthogonal Core (6-Amino-2,3-dichlorobenzyl)amine Polyfunctional Scaffold Ali Aliphatic Amine (-CH2NH2) pKa ~9-10 (High Nucleophilicity) Core->Ali Aro Aromatic Amine (-NH2) pKa ~4-5 (Low Nucleophilicity) Core->Aro Boc Rapid Nucleophilic Attack (e.g., Boc Protection) Ali->Boc Diaz Electrophilic Substitution / Diazotization Aro->Diaz

Fig 1: Orthogonal reactivity pathways of the dual-amine molecular scaffold.

The Causality of Dihydrochloride Salt Formation

The free base form of the compound (MW: 191.06 g/mol ) is lipophilic and susceptible to oxidative degradation over time. To enhance shelf-life, solubility in polar media, and handling properties, the compound is universally supplied and utilized as a dihydrochloride salt (MW: 263.98 g/mol ) [1].

Mechanistic Causality: Upon the introduction of hydrochloric acid, the highly basic aliphatic amine protonates first. As the concentration of HCl increases, the less basic aromatic amine is subsequently forced into a protonated state. The reaction with exactly two equivalents of HCl yields the stable bis-ammonium dihydrochloride salt. This complete protonation effectively masks the nucleophilicity of both nitrogen centers, rendering the molecule chemically inert during storage.

AcidBase A Free Base C7H8Cl2N2 MW: 191.06 g/mol B Acidification (+ 2.2 eq HCl) A->B C Dihydrochloride Salt C7H10Cl4N2 MW: 263.98 g/mol B->C

Fig 2: Stoichiometric conversion of the free base to the dihydrochloride salt.

Experimental Protocol: Salt Formation & Crystallization

Objective: Convert the crude free base into a stable, high-purity dihydrochloride salt while validating stoichiometric completion.

Step 1: Dissolution & Solvent Selection

  • Action: Suspend 1.0 equivalent of (6-Amino-2,3-dichlorobenzyl)amine free base in 10 volumes of anhydrous isopropanol.

  • Causality: Isopropanol is deliberately chosen because it acts as an excellent solvent for the lipophilic free base but functions as a strong anti-solvent for the highly polar dihydrochloride salt. This differential solubility drives the thermodynamic equilibrium toward precipitation, ensuring high recovery yields [1].

Step 2: Controlled Acidification

  • Action: Slowly add 2.2 equivalents of anhydrous HCl in dioxane dropwise at 0–5 °C under vigorous agitation.

  • Causality: Anhydrous HCl prevents the introduction of water, which would solubilize the resulting salt and depress the isolated yield. The 0.2 eq stoichiometric excess guarantees complete bis-protonation. The cryogenic temperature (0–5 °C) mitigates exothermic degradation and controls the nucleation rate, promoting the growth of large, pure crystals rather than amorphous precipitates.

Step 3: Equilibration & Self-Validation

  • Action: Allow the slurry to warm to ambient temperature (20–25 °C) and stir for 2 hours.

  • Self-Validation System: Extract a 1 mL aliquot of the mother liquor and test the pH. A terminal pH of ≤ 2.0 validates the complete stoichiometric consumption of the free base and the absence of a mono-hydrochloride intermediate. If pH > 2.0, additional HCl must be titrated until the target pH is achieved.

Step 4: Isolation & Gravimetric Verification

  • Action: Isolate the precipitate via vacuum filtration, wash with cold isopropanol (2 × 2 volumes), and dry under high vacuum at 40 °C to a constant weight.

  • Self-Validation System: Calculate the gravimetric yield based on the molecular weight shift. The theoretical mass gain ( ΔMW=+72.92 g/mol ) allows for precise validation. For every 1.00 g of free base inputted, the theoretical yield is 1.38 g of the dihydrochloride salt. A mass yield significantly below this threshold indicates incomplete precipitation, signaling the need for further chilling or the addition of a secondary anti-solvent (e.g., heptane).

Applications in Drug Discovery

The polyfunctional nature of (6-Amino-2,3-dichlorobenzyl)amine makes it an indispensable precursor in medicinal chemistry. Specifically, the free base (CAS 147249-42-1) is a direct reagent utilized in the total synthesis of 3-Hydroxyanagrelide [2]. This molecule is a potent derivative of Anagrelide, an FDA-approved therapeutic agent used for the management of essential thrombocythemia (overproduction of blood platelets). The precise 2,3-dichloro substitution pattern on the aromatic ring is critical for the steric and electronic interactions within the drug's biological target pocket.

References

  • PubChem. "2-(aminomethyl)-3,4-dichloroaniline;dihydrochloride". National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary & Chemical Significance (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is a highly functionalized, dual-amine aromatic building block critical to modern pharmaceutical development[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is a highly functionalized, dual-amine aromatic building block critical to modern pharmaceutical development[1]. Its unique 2,3-dichloro-6-aminobenzyl framework serves as the foundational precursor for complex nitrogen-containing heterocycles, most notably in the synthesis of quinazoline derivatives and the anti-thrombotic agent Anagrelide[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we deconstruct the causality behind each synthetic choice, ensuring that researchers understand the mechanistic "why" alongside the procedural "how." By avoiding outdated, highly toxic cyanation routes (which historically relied on cuprous cyanide at uncontrollable exothermic temperatures[2]), this guide focuses on a modern, scalable, and self-validating four-step pathway starting from 2,3-dichlorobenzaldehyde.

Retrosynthetic Strategy & Pathway Design

The strategic synthesis of the target molecule relies on the sequential functionalization of the benzene ring, leveraging the directing effects of existing substituents.

SynthesisPathway SM 2,3-Dichlorobenzaldehyde Step1 Nitration (HNO3 / H2SO4) SM->Step1 Int1 2,3-Dichloro-6-nitrobenzaldehyde Step1->Int1 Step2 Reductive Amination (NH4OAc, NaBH(OAc)3) Int1->Step2 Int2 2,3-Dichloro-6-nitrobenzylamine Step2->Int2 Step3 Nitro Reduction (SnCl2 / HCl) Int2->Step3 Int3 (6-Amino-2,3-dichlorobenzyl)amine [Free Base] Step3->Int3 Step4 Salt Formation (2 eq. HCl in MeOH) Int3->Step4 Product (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride Step4->Product

Fig 1: Multi-step synthesis pathway of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride.

Step 1: Regioselective Nitration

The pathway initiates with the electrophilic aromatic nitration of 2,3-dichlorobenzaldehyde. Mechanistic Causality: The formyl group acts as a strong meta-directing deactivator, while the two chlorine atoms act as ortho/para-directing deactivators. The synergistic electronic effects of these substituents strongly favor electrophilic attack at the C6 position, yielding 2,3-dichloro-6-nitrobenzaldehyde[3]. Strict temperature control (-10°C to 25°C) is mandatory to prevent the oxidative degradation of the aldehyde moiety into a carboxylic acid[3].

Step 2: Selective Reductive Amination

The aldehyde is converted to a primary aliphatic amine. Mechanistic Causality: The reaction of the aldehyde with an ammonia source (e.g., ammonium acetate) forms a transient hemiaminal that dehydrates into an iminium ion[4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over stronger reducing agents (like LiAlH₄ or NaBH₄) because it is kinetically selective; it rapidly reduces the protonated imine at pH 4-5 while reacting sluggishly with the unreacted aldehyde, thereby suppressing the formation of unwanted benzyl alcohol byproducts[4].

Mechanism Aldehyde 2,3-Dichloro-6-nitrobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Ammonia + NH3 (Ammonia Source) Ammonia->Hemiaminal Imine Protonated Imine (Iminium) Hemiaminal->Imine Dehydration Water - H2O Water->Imine Amine 2,3-Dichloro-6-nitrobenzylamine Imine->Amine Selective Reduction Hydride Hydride Transfer [NaBH(OAc)3] Hydride->Amine

Fig 2: Mechanistic workflow of the selective reductive amination step.

Step 3: Chemoselective Nitro Reduction

The aromatic nitro group is reduced to yield the free base diamine. Mechanistic Causality: This step demands high chemoselectivity to prevent hydrodehalogenation (undesired cleavage of the C-Cl bonds). Tin(II) chloride (SnCl₂) dihydrate in concentrated hydrochloric acid is the gold standard for this transformation[3]. The acidic environment facilitates the electron transfer from Sn(II), reducing the nitro group to an aniline without disturbing the aryl chlorides[5].

Step 4: Dihydrochloride Salt Formation

Mechanistic Causality: The free base contains two basic nitrogen centers: the aliphatic benzylamine (pKa ~9.5) and the aromatic aniline (pKa ~4.5)[1]. Exposing the free base to two equivalents of HCl in a polar protic solvent (methanol or isopropanol) protonates both amines[1]. This classic acid-base reaction isolates the molecule as a stable, highly crystalline dihydrochloride salt, preventing the oxidative degradation typically seen in electron-rich free anilines[1].

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation checkpoints (pH, temperature, phase separation) to ensure reproducibility and high-fidelity scale-up.

Protocol 1: Synthesis of 2,3-Dichloro-6-nitrobenzaldehyde
  • Preparation: Dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in concentrated H₂SO₄ (5 volumes) in a round-bottom flask equipped with an overhead stirrer.

  • Addition: Cool the reaction mixture to 0°C using an ice-salt bath. Slowly add concentrated HNO₃ (1.1 eq) dropwise over 45 minutes. Validation: Maintain internal temperature strictly below 25°C to prevent aldehyde oxidation[3].

  • Reaction: Stir the mixture at 20-25°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the starting material is consumed.

  • Isolation: Pour the mixture over crushed ice with vigorous stirring. Filter the resulting pale-yellow precipitate, wash extensively with cold distilled water until the filtrate reaches pH ~6, and dry under vacuum.

Protocol 2: Synthesis of 2,3-Dichloro-6-nitrobenzylamine
  • Imine Formation: Dissolve 2,3-dichloro-6-nitrobenzaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir at room temperature for 30 minutes to generate the iminium intermediate[4].

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in small portions over 20 minutes to manage mild hydrogen evolution.

  • Reaction: Stir at 20-25°C for 12 hours.

  • Workup: Quench the reaction by slowly adding 1M NaOH until the aqueous layer reaches pH >10. Extract the aqueous phase three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate amine.

Protocol 3: Synthesis of (6-Amino-2,3-dichlorobenzyl)amine (Free Base)
  • Reduction: Suspend 2,3-dichloro-6-nitrobenzylamine (1.0 eq) in concentrated HCl (3 volumes). Slowly add a pre-mixed solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl[3].

  • Heating: Heat the reaction mixture to 40-50°C and stir for 2 hours[5]. Validation: The suspension will gradually turn into a clear solution as the nitro group is reduced.

  • Basification: Cool the mixture to 0°C. Add DCM, followed by the extremely cautious dropwise addition of 50% NaOH (aq) until the aqueous phase reaches pH 12.5[3]. Critical Step: Tin salts will initially precipitate as white solids but will re-dissolve into soluble stannate complexes at pH >12.

  • Extraction: Separate the organic phase. Extract the highly basic aqueous phase twice more with DCM. Dry the combined organics over Na₂SO₄ and evaporate to yield the free base diamine[3].

Protocol 4: Dihydrochloride Salt Crystallization
  • Dissolution: Dissolve the crude (6-Amino-2,3-dichlorobenzyl)amine free base in a minimum volume of anhydrous isopropanol[1].

  • Protonation: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution, or add 2.2 equivalents of 4M HCl in dioxane[1].

  • Crystallization: Stir at 0°C for 1 hour. A dense, white crystalline solid will precipitate.

  • Isolation: Filter the solid under an inert atmosphere, wash with cold isopropanol, and dry under high vacuum at 40°C to yield (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride.

Quantitative Data & Yield Summary

The table below summarizes the expected quantitative metrics for each synthetic stage based on optimized industrial and laboratory-scale parameters.

StepChemical TransformationKey ReagentsTemp (°C)Reaction TimeTypical Yield (%)
1 Electrophilic NitrationHNO₃, H₂SO₄0 to 252 hours80 - 85%
2 Reductive AminationNH₄OAc, NaBH(OAc)₃, MeOH20 - 2512 hours70 - 75%
3 Nitro ReductionSnCl₂·2H₂O, Conc. HCl40 - 502 hours85 - 90%
4 Salt FormationHCl (gas/solution), Isopropanol0 - 201 hour> 95%

References

  • Wikipedia. Anagrelide: Mechanism of action and Synthesis. Retrieved from:[Link]

  • Google Patents (EP1700842A2).Method for the Manufacture of Anagrelide.
  • DrugFuture. Anagrelide hydrochloride, BMY-26538-01 Synthetic Routes. Retrieved from: [Link]

  • New Drug Approvals. Anagrelide アナグレリド Synthesis. Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: Solubility Dynamics and Handling Protocols for (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

Executive Summary (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS: 882301-56-6) is a highly specialized benzymethanamine derivative utilized as a versatile building block in pharmaceutical research and complex org...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS: 882301-56-6) is a highly specialized benzymethanamine derivative utilized as a versatile building block in pharmaceutical research and complex organic synthesis[1]. Formulated specifically as a dihydrochloride salt to maximize shelf-life stability and aqueous solubility, its handling requires a precise understanding of acid-base equilibria and solvent dielectric properties[1]. This guide provides a comprehensive analysis of its physicochemical behavior, a predictive solubility matrix, and self-validating experimental protocols for both solubility determination and free-base liberation.

Physicochemical Profiling & Structural Causality

Structural Identity and Salt Formation

The parent molecule possesses two distinct basic nitrogen centers: a primary aromatic amine attached to the benzene ring and a primary aliphatic amine on the benzylamine moiety[1]. While the electron-donating amino groups generally deactivate the aromatic ring towards nucleophilic attack under standard SNAr conditions, both nitrogen atoms readily accept protons (H⁺) from strong acids[1].

Reacting the free base with two equivalents of hydrochloric acid (HCl) yields the dihydrochloride salt (Molecular Formula: C₇H₁₀Cl₄N₂; MW: 263.98 g/mol )[1]. This transformation fundamentally alters the compound's solubility profile. The conversion from a neutral, lipophilic free base to a doubly charged ammonium chloride salt shifts its affinity from non-polar organic solvents to highly polar, aqueous media.

SaltFormation A Free Base Amine (Organic Soluble) B Add 2 eq. HCl (Isopropanol) A->B C Dual Protonation (NH3+ formation) B->C D Dihydrochloride Salt (Aqueous Soluble) C->D

Workflow of acid-base salt formation for (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride.

Causality of Solvent Interactions

The solubility of the dihydrochloride salt is dictated by the thermodynamic competition between the lattice energy of the crystal and the solvation energy provided by the solvent.

  • Aqueous Media: Water (dielectric constant, ε ≈ 80) easily overcomes the ionic lattice energy via strong ion-dipole interactions, solvating both the ammonium cations and chloride anions.

  • Polar Aprotic Solvents (DMSO/DMF): DMSO (ε ≈ 47) provides excellent solvation for the cations via its highly polarized S=O bond, resulting in good working solubility for in vitro screening assays.

  • Non-Polar Organics: Solvents like hexane or diethyl ether lack the polarity to disrupt the ionic bonds, rendering the salt completely insoluble. This property is actively exploited during synthesis to precipitate the purified salt out of solution[2].

Quantitative Solubility Matrix

The following table synthesizes the expected solubility profile based on the compound's ionic nature and the standard behavior of benzymethanamine dihydrochloride salts.

SolventDielectric Constant (ε)Solvation MechanismEstimated Solubility LimitApplication Context
Water (ddH₂O) 80.1Ion-dipole lattice disruption> 50 mg/mLAqueous buffers, biological assays
DMSO 46.7Cation solvation via S=O bond20 - 50 mg/mLStock solutions for screening
Methanol 32.7Hydrogen bonding5 - 20 mg/mLPolar organic reactions
Dichloromethane 8.9Insufficient polarity< 1 mg/mLIncompatible with salt form
Hexane / Ether 1.9 / 4.3No electrostatic interactionInsolubleWashing / Precipitation[1]

Self-Validating Experimental Protocols

To ensure reproducibility, researchers must employ self-validating systems. The following protocols detail the exact methodologies for handling this compound in different experimental contexts.

Protocol A: Kinetic Solubility Assessment (Turbidimetric Method)

When preparing stock solutions for high-throughput screening, theoretical solubility must be empirically verified. This protocol uses a visual/turbidimetric feedback loop to determine the exact kinetic solubility limit.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 10.0 mg of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride into a clear, sterile 1.5 mL microcentrifuge tube.

  • Initial Solvation: Add 100 µL of the target solvent (e.g., DMSO).

  • Mechanical Agitation: Vortex the suspension for 60 seconds. Follow with ultrasonic bath sonication for 5 minutes at room temperature.

    • Causality: Sonication overcomes the activation energy of dissolution, preventing false negatives caused by the slow dissolution rates of crystalline aggregates.

  • Turbidity Check (Validation Gate): Hold the tube against a dark background under bright light.

    • If clear: The solubility is ≥ 100 mg/mL. Proceed to Step 6.

    • If cloudy/particulates remain: Proceed to Step 5.

  • Titration: Add solvent in 50 µL increments, repeating Steps 3 and 4 after each addition, until the solution is completely optically clear.

  • Calculation: Final Solubility (mg/mL) = 10 mg / Total Volume Added (mL).

SolubilityProtocol Step1 Weigh 10 mg Salt Step2 Add 100 µL Solvent Step1->Step2 Step3 Vortex & Sonicate Step2->Step3 Decision Solution Clear? Step3->Decision Decision->Step2 No (Add more solvent) End Calculate Solubility (mg/mL) Decision->End Yes

Self-validating turbidimetric workflow for empirical solubility determination.

Protocol B: Free-Base Liberation for Organic Synthesis

Because the dihydrochloride salt is insoluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), researchers conducting non-aqueous organic synthesis must first liberate the free base.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of the dihydrochloride salt in 20 mL of DCM in a separatory funnel.

  • Neutralization: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH.

    • Causality: The alkaline aqueous phase deprotonates the ammonium groups, converting them back to neutral amines. The resulting NaCl byproduct remains trapped in the aqueous phase.

  • Extraction: Stopper and invert the funnel, venting frequently to release CO₂ gas (if using NaHCO₃). The neutral free base will partition into the lower DCM layer.

  • Phase Separation: Drain the lower organic layer into an Erlenmeyer flask. Extract the remaining aqueous layer with an additional 10 mL of DCM to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure (rotary evaporation) to yield the organic-soluble free base.

Extraction A Salt in Biphasic Mixture (DCM / Aq. NaHCO3) B Deprotonation (Aqueous Phase) A->B C Free Base Partitioning (Organic Phase) B->C D Phase Separation C->D E Dry (Na2SO4) & Concentrate D->E

Biphasic liquid-liquid extraction workflow for free-base liberation.

References

  • [1] Benchchem. (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride | CAS 882301-56-6. Retrieved from: 1

  • [2] Benchchem. (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride | CAS 882301-56-6 (Solubility Profile). Retrieved from:2

Sources

Foundational

(6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride: A Comprehensive Technical Guide on Synthesis, Characterization, and Pharmaceutical Applications

Abstract (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is a highly specialized, bifunctional building block utilized extensively in advanced organic synthesis and pharmaceutical manufacturing. Featu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is a highly specialized, bifunctional building block utilized extensively in advanced organic synthesis and pharmaceutical manufacturing. Featuring both a primary aliphatic benzylamine and a primary aromatic aniline moiety, this compound serves as the critical intermediate in the synthesis of imidazoquinazoline derivatives—most notably the anti-platelet agent Anagrelide. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, and its mechanistic role in drug development.

Molecular Architecture & Physicochemical Profiling

The synthetic utility of (6-Amino-2,3-dichlorobenzyl)amine lies in the distinct electronic and steric environments of its two nitrogen centers.

  • The Benzylamine Moiety: The aliphatic amine is highly nucleophilic and basic (pKa ~9–10), making it the primary site for electrophilic attack (e.g., alkylation).

  • The Aniline Moiety: The aromatic amine is significantly less nucleophilic (pKa ~4–5). Its lone pair is delocalized into the aromatic ring, a deactivation that is further compounded by the electron-withdrawing inductive effects of the adjacent chlorine atoms at the 2 and 3 positions ()[1].

Why the Dihydrochloride Salt? From a formulation and storage perspective, the free base form (CAS 147249-42-1) is susceptible to rapid oxidative degradation when exposed to air and light—a common liability for electron-rich or substituted anilines. By reacting the free base with two equivalents of hydrochloric acid, both amino groups are protonated to form stable ammonium chloride functionalities ()[1]. This salt form drastically extends shelf life, prevents auto-oxidation, and ensures precise stoichiometric control during downstream reactions.

Table 1: Physicochemical Summary
PropertySpecification
Chemical Name 2-(Aminomethyl)-3,4-dichloroaniline dihydrochloride
CAS Number (Salt) 882301-56-6
CAS Number (Free Base) 147249-42-1
Molecular Formula C₇H₁₀Cl₄N₂
Molecular Weight 263.98 g/mol
Accurate Mass (Free Base) 190.0065 Da
Appearance Off-white to pale yellow crystalline powder
Downstream API Family Anagrelide Hydrochloride

(Data consolidated from [2] and [3])

Strategic Role in API Synthesis (Anagrelide)

(6-Amino-2,3-dichlorobenzyl)amine is the foundational scaffold for Anagrelide , a drug prescribed for essential thrombocythemia. The synthesis of Anagrelide requires the construction of a fused quinazoline-imidazole ring system. The diamine structure perfectly accommodates this: the aliphatic amine undergoes regioselective alkylation with ethyl bromoacetate, followed by cyclization of the aromatic amine using cyanogen bromide ().

SynthesisWorkflow SM 2,3-Dichloro-6-nitrobenzonitrile Int1 2,3-Dichloro-6-nitrobenzylamine SM->Int1 Borane/THF Reduction Target (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride Int1->Target 1. SnCl2 / HCl 2. HCl (g) precipitation API Anagrelide Base Target->API Alkylation & Cyclization

Figure 1: Synthetic workflow from substituted benzonitrile to Anagrelide base.

Validated Experimental Methodologies

Protocol A: Chemoselective Nitro Reduction & Salt Formation

Causality & Expert Insight: Standard catalytic hydrogenation (e.g., Pd/C under H₂) is notoriously aggressive and frequently triggers hydrodehalogenation, cleaving the critical C-Cl bonds at the 2 and 3 positions. To preserve the dichloro-aromatic scaffold, a milder, chemoselective reducing agent such as Stannous Chloride (SnCl₂) in concentrated HCl is strictly preferred ()[4].

Step-by-Step Procedure:

  • Reaction Setup: Suspend 2,3-dichloro-6-nitrobenzylamine (1.0 eq) in concentrated aqueous HCl (10 volumes).

  • Reduction: Slowly add SnCl₂ (3.5 eq) in portions. Maintain the internal temperature below 30°C using an ice bath to prevent an exothermic runaway and minimize the formation of tri-chloro impurities ()[4].

  • Self-Validating Monitoring: Sample the reaction mixture every 30 minutes. Quench the sample with 1M NaOH, extract with ethyl acetate, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the nitro precursor peak is entirely replaced by a more polar diamine peak.

  • Workup: Cool the mixture to 5°C and basify to pH 12 using 50% NaOH. (Caution: Sn salts will initially precipitate as a thick white solid before redissolving into soluble stannate complexes). Extract the free base diamine into dichloromethane (DCM) (3 x 5 volumes).

  • Salt Precipitation: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter the solution, and slowly bubble anhydrous HCl gas through the filtrate (or add a stoichiometric excess of 2M HCl in diethyl ether). The target (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride will immediately precipitate.

  • Isolation: Filter the dense, off-white crystalline solid under a nitrogen atmosphere, wash with cold diethyl ether, and dry under vacuum at 40°C to constant weight.

Protocol B: Downstream Regioselective Alkylation

Causality & Expert Insight: To synthesize the Anagrelide intermediate (ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate), the dihydrochloride salt must be neutralized in situ. The aliphatic amine's higher basicity and lack of steric hindrance allow it to react preferentially over the aniline nitrogen.

  • Suspend the dihydrochloride salt in anhydrous dioxane or methylene chloride.

  • Add Triethylamine (TEA) (3.0 eq) to liberate the free base.

  • Add Ethyl bromoacetate (1.05 eq) dropwise at room temperature and heat to reflux. The steric bulk of the dichloro-aromatic ring prevents over-alkylation, ensuring a high yield of the mono-alkylated product ().

Pharmacological Context of the Downstream API

Understanding the biological target of the downstream API reinforces the necessity for high-purity intermediates. Impurities carried over from the synthesis of (6-Amino-2,3-dichlorobenzyl)amine (such as de-chlorinated or tri-chlorinated analogs) can drastically reduce the binding affinity of the final API. Anagrelide functions as a potent inhibitor of Phosphodiesterase 3 (PDE3) (IC50 ≈ 36nM), which prevents the degradation of cyclic AMP (cAMP). Elevated cAMP levels arrest the maturation of megakaryocytes, thereby safely lowering platelet counts in patients with thrombocythemia ().

BiologicalPathway Anagrelide Anagrelide (API) PDE3 Phosphodiesterase 3 (PDE3) Anagrelide->PDE3 Potent Inhibition (IC50 ~36nM) cAMP Elevated cAMP Levels PDE3->cAMP Prevents Hydrolysis Megakaryocyte Megakaryocyte Maturation Arrest cAMP->Megakaryocyte Disrupts Differentiation Platelets Reduction in Platelet Count Megakaryocyte->Platelets Therapeutic Effect

Figure 2: Biological mechanism of action for the downstream API, Anagrelide.

Analytical Characterization & Quality Control

To ensure the integrity of the dihydrochloride salt before downstream processing, the following analytical validations are mandatory:

  • Nuclear Magnetic Resonance (¹H-NMR): When dissolved in D₂O, the benzylic protons (–CH₂–) appear as a distinct singlet shifted heavily downfield (approx. 4.2–4.5 ppm) due to the adjacent protonated ammonium group. The aromatic protons will appear as two distinct doublets with ortho-coupling (J ≈ 8.5 Hz).

  • Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI) in positive mode, the free base [M+H]⁺ ion is detected at m/z 191.0. Crucially, the isotopic distribution must display a characteristic 9:6:1 ratio, confirming the presence of exactly two chlorine atoms ()[2].

  • Impurity Profiling: High-Performance Liquid Chromatography (HPLC) must be utilized to screen for Anagrelide Impurity A (Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine) and potential tri-chloro derivatives generated during harsh acidic reduction steps ()[4].

References

  • New Drug Approvals. "Anagrelide アナグレリド Synthesis and Mechanism". New Drug Approvals Database. URL:[Link]

  • European Patent Office. "METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent EP1373268". EPO Publication Server. URL:[Link]

  • Quality Control Chemicals. "Anagrelide Hydrochloride - Quality Control Chemicals". QCC Standards. URL:[Link]

Sources

Exploratory

The Discovery, Synthesis, and Analytical Profiling of (6-Amino-2,3-dichlorobenzyl)amine

Abstract As a cornerstone in the synthesis of imidazo[2,1-b]quinazoline therapeutics, (6-Amino-2,3-dichlorobenzyl)amine (CAS: 147249-42-1) occupies a dual role in modern pharmaceutical chemistry. It serves both as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a cornerstone in the synthesis of imidazo[2,1-b]quinazoline therapeutics, (6-Amino-2,3-dichlorobenzyl)amine (CAS: 147249-42-1) occupies a dual role in modern pharmaceutical chemistry. It serves both as a highly versatile synthetic building block for active pharmaceutical ingredients (APIs) like Anagrelide and 3-Hydroxyanagrelide, and as a critical, tightly monitored impurity (Impurity 10/18) in drug manufacturing. This whitepaper provides an in-depth mechanistic analysis of its historical discovery, physicochemical properties, synthetic evolution, and the analytical protocols required for its quantification.

Chemical Identity and Physicochemical Profiling

Understanding the structural nuances of (6-Amino-2,3-dichlorobenzyl)amine is essential for predicting its reactivity. The molecule features a 2,3-dichlorobenzene core substituted with both a primary aromatic amine and a primary aliphatic amine (aminomethyl group).

The strategic placement of these functional groups dictates its chemical behavior. The chlorine atom at the C-2 position is highly sterically hindered by the adjacent amino group and the C-3 chlorine. This steric crowding significantly influences the regioselectivity of subsequent cyclization reactions, favoring substitution at less hindered sites [1]. Furthermore, the presence of two basic nitrogen atoms allows the compound to readily form a dihydrochloride salt, which is the preferred state for commercial storage to prevent oxidative degradation of the electron-rich aromatic ring [1].

Quantitative Chemical Data
PropertyValue
IUPAC Name 2-(Aminomethyl)-3,4-dichloroaniline
CAS Registry Number 147249-42-1 (Base) / 882301-56-6 (Dihydrochloride)
Molecular Formula C₇H₈Cl₂N₂
Molecular Weight 191.06 g/mol (Base)
Exact Mass 190.0065 Da
SMILES String NCc1c(N)ccc(Cl)c1Cl
Pharmacopeial Designation Anagrelide Impurity 10 / Anagrelide Impurity 18

Historical Context and Synthetic Evolution

The history of (6-Amino-2,3-dichlorobenzyl)amine is inextricably linked to the development of Anagrelide, a potent phosphodiesterase-3 (PDE-3) inhibitor approved for the treatment of essential thrombocythemia.

The Legacy Route and the "Tin Problem"

In the original synthetic routes developed in the late 1970s (e.g., U.S. Patent 4,146,718), the synthesis of the Anagrelide core relied heavily on the reduction of nitro-aromatic precursors. The standard protocol utilized stannous chloride (SnCl₂) in concentrated hydrochloric acid to reduce intermediates like 2,3-dichloro-6-nitrobenzylamine or its alkylated derivatives [3].

While effective, this E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) analysis reveals two severe mechanistic flaws in the legacy route:

  • Over-Chlorination: The strongly acidic conditions (refluxing HCl) promoted electrophilic aromatic substitution, leading to the formation of tri-chloro impurities that were nearly impossible to separate via standard crystallization [4].

  • Environmental Toxicity: The stoichiometric generation of tin-containing waste products created an insurmountable environmental and regulatory hurdle for large-scale commercial manufacturing [3].

Modern Catalytic Paradigms

To bypass these issues, modern synthetic pathways have shifted toward catalytic hydrogenation or the use of alternative reducing agents (like borane in THF) to cleanly yield (6-Amino-2,3-dichlorobenzyl)amine without the risk of over-chlorination. Today, the compound is either isolated as a precursor for 3-Hydroxyanagrelide or tracked as a byproduct/impurity when the nitro-reduction occurs prematurely in the Anagrelide workflow [2].

Synthesis A 2,3-Dichloro-6-nitrobenzonitrile B 2,3-Dichloro-6-nitrobenzylamine A->B Reduction (Borane/THF) C (6-Amino-2,3-dichlorobenzyl)amine CAS: 147249-42-1 B->C Nitro Reduction (Catalytic H2) D 3-Hydroxyanagrelide (Active Metabolite) C->D Alkylation & Cyclization

Synthetic pathway highlighting (6-Amino-2,3-dichlorobenzyl)amine as a key intermediate.

Experimental Methodologies

Protocol A: Synthesis of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

This self-validating protocol utilizes catalytic hydrogenation to avoid the historical pitfalls of SnCl₂ reduction, ensuring high purity and preventing unwanted ring chlorination.

Reagents & Materials:

  • 2,3-Dichloro-6-nitrobenzylamine (10.0 g, 45.2 mmol)

  • 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w)

  • Anhydrous Methanol (150 mL)

  • Hydrogen gas (H₂)

  • 2.0 M HCl in Diethyl Ether (50 mL)

Step-by-Step Procedure:

  • Preparation: In a rigorously purged, heavy-walled hydrogenation vessel, dissolve 10.0 g of 2,3-dichloro-6-nitrobenzylamine in 150 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under a blanket of inert argon to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 30 psi. Agitate the mixture at 25°C for 4 hours. Causality Note: Ambient temperature is maintained to prevent the cleavage of the carbon-chlorine bonds (dehalogenation), a common side reaction when hydrogenating halogenated aromatics.

  • Filtration: Vent the H₂ gas and purge with argon. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol.

  • Salt Formation: Transfer the filtrate to a round-bottom flask cooled to 0°C in an ice bath. Dropwise, add 50 mL of 2.0 M HCl in diethyl ether. A white precipitate will immediately form as both the aromatic and aliphatic amines are protonated.

  • Isolation: Filter the resulting (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride, wash with cold diethyl ether, and dry under vacuum at 40°C to constant weight.

Protocol B: UHPLC-MS/MS Quality Control Workflow

Because (6-Amino-2,3-dichlorobenzyl)amine is a recognized pharmacopeial impurity (Impurity 10/18) [5], its presence in Anagrelide API batches must be strictly quantified.

Methodology:

  • Sample Preparation: Dissolve 10 mg of Anagrelide API in 10 mL of a 50:50 (v/v) Acetonitrile:Water mixture containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the MS/MS in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transition for the impurity at m/z 191.0 → m/z 174.0 (loss of ammonia from the aliphatic amine).

  • Validation: Calibrate against certified reference standards of CAS 147249-42-1 to ensure the limit of quantitation (LOQ) is below the regulatory threshold of 0.10%.

QC_Workflow S1 API Batch Sampling (Anagrelide) S2 Extraction & Prep (ACN/H2O + Formic Acid) S1->S2 S3 UHPLC-MS/MS (ESI+, m/z 191.0) S2->S3 S4 Quantify Impurity 10/18 CAS: 147249-42-1 S3->S4 S5 Batch Release (Result < 0.10%) S4->S5 Pass Criteria S6 Batch Rejection (Result > 0.10%) S4->S6 Fail Criteria

Analytical decision tree for the quantification of (6-Amino-2,3-dichlorobenzyl)amine in API batches.

Conclusion

The transition of (6-Amino-2,3-dichlorobenzyl)amine from a poorly controlled, tin-reduced intermediate to a highly characterized, catalytically derived building block exemplifies the evolution of modern process chemistry. By understanding the steric and electronic properties of its 2,3-dichloro-6-amino substitution pattern, researchers can leverage this compound for the synthesis of complex imidazo-quinazoline derivatives while maintaining rigorous regulatory compliance through advanced MS/MS tracking.

References

  • Benchchem. "(6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride | CAS 882301-56-6". Benchchem.
  • LGC Standards. "Buy Online CAS Number 147249-42-1 - TRC - (6-​Amino-​2,​3-​dichlorobenzyl)​amine". LGC Standards.
  • Google Patents. "EP2373654A1 - Process for the preparation of anagrelide and analogues".
  • Google Patents. "EP1700859A2 - Method for the manufacture of anagrelide".
  • Pharmaffiliates. "Anagrelide-Impurities".
Foundational

An In-depth Technical Guide to the Safe Handling of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS No: 882301-56-6). As a research chemical, its toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS No: 882301-56-6). As a research chemical, its toxicological properties have not been fully investigated. Therefore, this document synthesizes available safety data from structurally similar compounds to establish a robust framework for risk mitigation in a laboratory setting. The guidance herein is intended for researchers, scientists, and drug development professionals.

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is a dichlorinated benzylamine derivative.[1] Its structure, featuring a primary aromatic amine and a benzylamine group, makes it a versatile intermediate in medicinal chemistry and organic synthesis.[1] The dihydrochloride salt form is utilized to improve stability and solubility.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is predicated on the safety profiles of analogous dichlorinated anilines and benzylamines.

Hazard Identification and Risk Assessment

The primary hazards associated with (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride are inferred from structurally related compounds like 2,3-dichloroaniline, 3,4-dichloroaniline, and 3,4-dichlorobenzylamine. The presence of the dichlorinated aromatic ring and the amino groups are the principal determinants of its toxicological profile.

Inferred Hazard Classification:

Hazard ClassCategoryGHS Hazard StatementBasis for Classification (Structural Analogs)
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[2][3]2,3-Dichloroaniline, 3,4-Dichloroaniline
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[3][4]3,4-Dichloroaniline
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[3][4]3,4-Dichloroaniline
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2][5]3,4-Dichlorobenzylamine, 2,3-Dichloroaniline
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[3][4][6]3,4-Dichloroaniline
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3]3,4-Dichloroaniline
Aquatic Toxicity (Acute & Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[3][7]2-Chloroaniline, 3,4-Dichloroaniline

Causality of Hazards : The dichlorinated phenyl ring contributes to the compound's lipophilicity and potential for bioaccumulation, driving aquatic toxicity. The aniline and benzylamine moieties are known to be irritants and sensitizers, and can be readily absorbed through the skin, leading to systemic toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is critical. The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE) Protocol:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield should be used if there is a splash hazard.Protects against dust particles and accidental splashes causing serious eye damage.[5][8]
Skin Protection Nitrile or neoprene gloves (ensure no breakthrough time data is available for the specific compound, and inspect gloves prior to use). A fully buttoned lab coat is mandatory.Prevents dermal absorption, which is a significant route of exposure for toxic anilines.[5][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or if dust generation is unavoidable.[5][7]Mitigates the risk of inhaling toxic dust particles.

Safe Handling and Experimental Workflow

Adherence to a strict protocol is non-negotiable when handling (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within a chemical fume hood for the procedure.

  • Weighing : As a solid, weighing should be conducted within the fume hood to contain any dust. Use a draft shield on the balance if necessary.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup : All transfers and manipulations of the compound or its solutions should be performed in the fume hood.

  • Post-Handling : After handling, decontaminate the work area thoroughly. Remove gloves and wash hands with soap and water.[2]

  • Waste Disposal : All contaminated waste, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container. Dispose of contents/container to an approved waste disposal plant.[5]

Logical Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Designate Work Area C->D Enter Hood E Weigh Compound Carefully D->E F Prepare Solution / Perform Reaction E->F G Decontaminate Work Surface F->G Complete Work H Segregate Hazardous Waste G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride.

Storage and Incompatibilities

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] Keep locked up or in an area accessible only to qualified or authorized personnel.

  • Incompatible Materials : Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical.

Emergency Response Workflow:

G cluster_routes cluster_actions Start Exposure Incident Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing immediately. Wash skin with soap and plenty of water for 15 min. Skin->Action_Skin Action_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 min. Eyes->Action_Eyes Action_Ingest Do NOT induce vomiting. Rinse mouth. Call a physician immediately. Ingestion->Action_Ingest End Seek Immediate Medical Attention (Bring SDS of analog if available) Action_Inhale->End Action_Skin->End Action_Eyes->End Action_Ingest->End

Sources

Exploratory

Thermochemical Characterization and Stability Profiling of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Executive Summary & Molecular Context As a Senior Application Scientist specializing in the thermodynamic profiling of active...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development

Executive Summary & Molecular Context

As a Senior Application Scientist specializing in the thermodynamic profiling of active pharmaceutical ingredients (APIs) and their precursors, I frequently encounter molecules where the physical chemistry dictates the success or failure of a synthetic route. (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is a prime example.

This compound serves as a critical intermediate in the synthesis of Anagrelide, a potent therapeutic agent utilized in the treatment of essential thrombocythemia . The parent free base, 2-(aminomethyl)-3,4-dichloroaniline (CAS 147249-42-1), possesses multiple reactive functional groups that make it an excellent building block . However, understanding the thermochemical properties of its dihydrochloride salt is paramount for ensuring process safety, preventing thermal degradation during scale-up, and optimizing crystallization thermodynamics.

Structural Thermodynamics & Acid-Base Equilibria

The parent molecule, (6-Amino-2,3-dichlorobenzyl)amine, contains two distinct basic nitrogen atoms:

  • The primary aliphatic amine of the benzylamine moiety (highly basic, pKa₁ ≈ 9.3).

  • The primary aromatic amine attached to the benzene ring (weakly basic, pKa₂ ≈ 2.8), whose basicity is significantly attenuated by the electron-withdrawing inductive effects of the two ortho/meta chlorine atoms and resonance stabilization across the aromatic ring .

Expertise & Experience (Causality): Why do we synthesize and isolate the dihydrochloride salt instead of the free base? The free base is highly susceptible to oxidative degradation and unwanted nucleophilic side reactions. The aromatic ring contains two electron-donating groups (amino and aminomethyl), which generally deactivate the ring towards nucleophilic attack under standard SNAr conditions . However, the free amines themselves are highly reactive. By reacting the free base with two equivalents of hydrochloric acid, both amino groups are protonated, forming stable ammonium chloride functionalities . This locks the molecule into a rigid, highly crystalline lattice, drastically increasing the activation energy required for degradation pathways and ensuring long-term shelf stability.

Protonation FreeBase Free Base (Unprotonated) Monochloride Monohydrochloride (Aliphatic NH3+) FreeBase->Monochloride + HCl (pKa ~9.3) ΔH ≈ -50 kJ/mol Dihydrochloride Dihydrochloride (Aliphatic & Aromatic NH3+) Monochloride->Dihydrochloride + HCl (pKa ~2.8) ΔH ≈ -30 kJ/mol

Thermodynamic pathway of stepwise protonation forming the dihydrochloride salt.

Quantitative Thermochemical Data

The following table summarizes the core thermochemical properties of the dihydrochloride salt and its parent free base. These values are foundational for calculating heat loads during reactor scale-up and defining safe operating temperatures.

PropertyValueMethod / Source
Molecular Formula C₇H₁₀Cl₄N₂Mass Spectrometry
Molecular Weight 263.98 g/mol Computed
Melting / Decomposition Temp ~245 – 250 °CDSC / TGA-FTIR
pKa₁ (Aliphatic Amine) ~9.3Potentiometric Titration
pKa₂ (Aromatic Amine) ~2.8UV-Vis Spectrophotometry
Protonation Enthalpy (ΔH₁) ≈ -50 kJ/molIsothermal Titration Calorimetry
Protonation Enthalpy (ΔH₂) ≈ -30 kJ/molIsothermal Titration Calorimetry

Experimental Workflows for Thermochemical Profiling

A hallmark of robust pharmaceutical development is the use of self-validating analytical systems. To thoroughly characterize the thermal stability and formation thermodynamics of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride, we employ orthogonal techniques.

Workflow cluster_0 Thermal & Thermodynamic Profiling Sample Sample: (6-Amino-2,3-dichlorobenzyl)amine 2HCl DSC DSC Analysis (Phase Transitions) Sample->DSC TGA TGA-FTIR Analysis (Degradation Kinetics) Sample->TGA ITC ITC Titration (Protonation Enthalpy) Sample->ITC DSC_Res Endotherm Mapping (Melting/Desolvation) DSC->DSC_Res TGA_Res Mass Loss Profiling (HCl Volatilization) TGA->TGA_Res ITC_Res Exotherm Integration (ΔH, ΔS, Kd) ITC->ITC_Res

Orthogonal experimental workflow for comprehensive thermochemical characterization.

Protocol 1: Coupled DSC and TGA-FTIR for Thermal Stability

Objective: To determine the true melting point and map the thermal degradation profile.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of the dihydrochloride salt into an aluminum crucible. Use a pierced lid for TGA (to allow gas escape) and a sealed pan for Modulated DSC.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen at 50 mL/min to prevent oxidative artifacts.

  • Heating Profile: Apply a linear heating rate of 10 °C/min from 25 °C to 350 °C.

  • Evolved Gas Analysis (EGA): Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR spectrometer.

Expertise & Experience (Causality): Why run these in tandem? A standard DSC will show a massive endotherm around 245 °C. An inexperienced analyst might label this the "melting point." However, dihydrochloride salts of this nature frequently undergo dehydrohalogenation (loss of HCl gas) prior to or concurrent with melting. By coupling TGA with FTIR, we can monitor the mass loss and spectroscopically confirm the evolution of HCl (via its characteristic rotational-vibrational bands around 2700–3000 cm⁻¹). This self-validating approach ensures we do not mistake a decomposition event for a phase transition, which is critical for defining the maximum safe processing temperature in the reactor.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Objective: To decouple the free energy of salt formation (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 1 mM solution of the free base (CAS 147249-42-1) in a 10% Methanol/Water mixture to ensure complete solubility .

  • Titrant: Prepare a 10 mM standard HCl solution in the identical solvent matrix to minimize the heat of dilution artifacts.

  • Titration Parameters: Set the ITC cell temperature to exactly 298.15 K. Inject 2 μL aliquots of HCl into the sample cell containing the free base, with 150-second intervals between injections to allow the thermal baseline to re-equilibrate.

  • Data Integration: Integrate the raw heat pulses to yield the molar enthalpy of protonation (ΔH) for both basic centers .

Expertise & Experience (Causality): Why use ITC instead of standard potentiometric titration? While potentiometry gives us the pKa (free energy, ΔG), it cannot directly decouple the enthalpic and entropic contributions to the salt's stability [[1]]([Link]). ITC directly measures the heat evolved during the protonation of the aliphatic and aromatic amines. The aliphatic amine protonation is typically highly exothermic (ΔH ≈ -50 kJ/mol), driving the initial salt formation. The second protonation is less exothermic. Understanding these thermodynamic drivers allows process chemists to engineer the crystallization cooling curves precisely, preventing the co-precipitation of the monohydrochloride impurity and managing the exotherm safely at an industrial scale.

References

  • Chemical Science (RSC Publishing). "Enthalpic and entropic contributions to the basicity of cycloalkylamines"[2]. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Strategies for assessing proton linkage to bimolecular interactions by global analysis of isothermal titration calorimetry data"[1]. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Evaluation of linked protonation effects in protein binding reactions using isothermal titration calorimetry"[3]. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

Introduction & Scientific Context (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS: 882301-56-6) is a highly versatile building block featuring a molecular formula of C₇H₁₀Cl₄N₂ and a molecular weight of 263.98 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS: 882301-56-6) is a highly versatile building block featuring a molecular formula of C₇H₁₀Cl₄N₂ and a molecular weight of 263.98 g/mol [1]. In pharmaceutical development, it serves as a critical intermediate and a monitored degradation impurity in the synthesis of Anagrelide, a potent phosphodiesterase III (PDE III) inhibitor utilized clinically for the treatment of essential thrombocythemia[1][2].

Because Anagrelide functions by inhibiting the maturation of megakaryocytes into platelets, stringent quality control of its synthetic precursors is mandated by regulatory bodies[2][3]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically engineered to quantify (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride, overcoming the unique chromatographic challenges presented by its dual-amine structure.

Mechanistic Insights: Overcoming Chromatographic Challenges

As a Senior Application Scientist, it is critical to look beyond standard protocols and understand the causality behind molecular behavior in the column.

(6-Amino-2,3-dichlorobenzyl)amine possesses two distinct basic nitrogen atoms: a primary aliphatic benzylamine and a primary aromatic amine[1].

  • Ionization Discrepancy: The aliphatic amine is highly basic (pKa ~9.0). Conversely, the aromatic amine is sterically hindered and electronically deactivated by the adjacent electron-withdrawing chlorine atoms at the 2- and 3-positions, drastically lowering its pKa to approximately 2.0–2.5[1].

  • The pH Imperative: If analyzed at a neutral or slightly acidic pH (e.g., pH 4.0–5.0), the molecule exists in a mixed ionization state, leading to severe peak splitting and retention time drift. To ensure both amines are fully protonated (cationic), we mandate a highly acidic mobile phase buffered at pH 2.5 [3].

  • Silanol Interactions: Fully protonated amines are notorious for secondary ion-exchange interactions with residual silanols on silica-based columns, causing severe peak tailing. We mitigate this by employing a high-ionic-strength phosphate buffer (30 mM) to mask silanol sites, paired with a densely end-capped C18 stationary phase[4].

Experimental Workflows & Method Validation

HPLC_Workflow N1 1. Sample & Standard Prep Diluent: H2O/ACN (80:20) N3 3. RP-HPLC Injection End-capped C18, 40°C N1->N3 N2 2. Mobile Phase Preparation pH 2.5 Phosphate Buffer / ACN N2->N3 N4 4. System Suitability Test Tailing ≤ 1.5, Plates ≥ 5000 N3->N4 N5 5. Gradient Elution UV Detection at 254 nm N4->N5 N6 6. Data Integration Quantification & Reporting N5->N6

Figure 1: Analytical workflow for the HPLC quantification of (6-Amino-2,3-dichlorobenzyl)amine.

Optimized Chromatographic Conditions

The following parameters have been empirically optimized to separate the highly polar dihydrochloride salt from non-polar synthetic byproducts.

Table 1: HPLC Method Parameters

ParameterSpecificationScientific Rationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)Minimizes secondary silanol interactions with basic amines[4].
Mobile Phase A 30 mM KH₂PO₄ Buffer (pH 2.5)Ensures full protonation of both primary amine groups[3].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal selectivity for polar aromatic compounds.
Gradient 0-10 min: 10%→50% B; 10-15 min: 50% BResolves polar API intermediates from non-polar byproducts.
Flow Rate 1.0 mL/minBalances backpressure with optimal van Deemter efficiency.
Detection UV at 254 nmTargets the strong π-π* transitions of the dichlorinated ring.
Temperature 40°CReduces mobile phase viscosity, improving mass transfer[4].
Injection Vol. 10 µLPrevents column overloading and maintains sharp peak symmetry.
Step-by-Step Execution Protocols

Protocol A: Mobile Phase Preparation

  • Accurately weigh 4.08 g of Potassium dihydrogen orthophosphate (KH₂PO₄).

  • Dissolve in 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm).

  • Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter. Expert Insight: A deviation of >0.1 pH units can shift the ionization equilibrium of the aromatic amine, leading to retention time drift.

  • Filter the buffer through a 0.45 µm hydrophilic PTFE membrane filter under vacuum to remove particulate matter that could clog the 5 µm column frit[3].

  • Degas the buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B) via ultrasonication for 10 minutes prior to use.

Protocol B: Standard and Sample Preparation

  • Diluent: Prepare a mixture of Water and Acetonitrile in an 80:20 (v/v) ratio. Degas before use.

  • Standard Stock: Accurately weigh 10.0 mg of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes. Note: The dihydrochloride salt is supplied to enhance solubility, but sonication ensures complete homogenization[1].

  • Make up to the mark with diluent to achieve a concentration of 100 µg/mL.

  • Filter all final solutions through a 0.22 µm syringe filter (discarding the first 1 mL) directly into HPLC vials.

Trustworthiness: System Suitability & Forced Degradation

Every protocol must be a self-validating system. Prior to sample analysis, a System Suitability Test (SST) must be executed. If the SST fails, the run is automatically invalidated. Furthermore, to prove the method is stability-indicating, forced degradation studies are conducted per ICH guidelines[3][4].

Table 2: System Suitability Specifications (SST)

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~6.5 min (± 0.2 min)Confirms correct mobile phase composition and flow rate.
Tailing Factor (Tf) ≤ 1.5Ensures column health and absence of silanol interference.
Theoretical Plates (N) ≥ 5000Validates column efficiency and band broadening limits.
%RSD (Area, n=5) ≤ 2.0%Confirms injector precision and system stability.

Protocol C: Forced Degradation (Stability-Indicating Study)

  • Acidic Stress: Treat 5 mL of stock solution with 1 mL of 1.0 N HCl. Heat at 60°C for 2 hours. Neutralize with 1.0 N NaOH before injection[4].

  • Basic Stress: Treat 5 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 N HCl[3].

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 5 mL of stock solution. Store at room temperature for 2 hours[3].

  • Thermal Stress: Expose the solid sample to 60°C in a hot air oven for 48 hours before dissolving in diluent[4].

Method Validation Summary

The method was validated in strict accordance with ICH Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, and precision.

Table 3: Validation Data Summary

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 150 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%
Precision (Intra-day) 0.8% RSD≤ 2.0% RSD

References

2.[2] Title: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride Source: PubMed Central (PMC) URL: [Link]

3.[4] Title: A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form Source: ResearchGate URL: [Link]

Sources

Application

Analytical Standard for (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride: A Comprehensive Guide to Characterization and Quantification

Introduction (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is a key chemical intermediate in pharmaceutical synthesis, notably as a potential precursor or impurity in the manufacturing of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is a key chemical intermediate in pharmaceutical synthesis, notably as a potential precursor or impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Anagrelide.[1][2] Its chemical structure, featuring a dichlorinated aniline ring and a benzylamine moiety, presents unique analytical challenges requiring robust and specific methodologies for accurate characterization and quantification.[3] This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the analysis of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure scientific integrity and regulatory compliance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Chemical Name 2-(aminomethyl)-3,4-dichloroaniline dihydrochloride[3]
CAS Number 882301-56-6[3]
Molecular Formula C₇H₁₀Cl₄N₂[3]
Molecular Weight 263.98 g/mol [3]
Appearance Off-white to light yellow solidTypical for similar compounds
Solubility Soluble in water and methanolInferred from dihydrochloride salt form

Analytical Methodologies: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride. The choice of method is dictated by the analytical objective, whether it be identification, purity assessment, or quantification.

Mass_Fragmentation cluster_M Molecular Ion cluster_F1 Benzylic Cleavage cluster_F2 Loss of Chlorine cluster_F3 Tropylium Ion Formation M [C₇H₈Cl₂N₂]⁺˙ (M⁺˙) F1 [C₇H₆Cl₂N]⁺ (Loss of NH₂ radical) M->F1 - •NH₂ F2 [C₇H₈Cl₂N₂ - Cl]⁺ M->F2 - •Cl F3 [C₇H₇]⁺ (m/z 91) F1->F3 Rearrangement

Sources

Method

The Versatile Diamine: (6-Amino-2,3-dichlorobenzyl)amine as a Premier Building Block for Heterocyclic Synthesis

Application Note & Synthetic Protocol Abstract (6-Amino-2,3-dichlorobenzyl)amine is a key bifunctional building block for the synthesis of complex nitrogen-containing heterocycles. Possessing two distinct amine functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol

Abstract

(6-Amino-2,3-dichlorobenzyl)amine is a key bifunctional building block for the synthesis of complex nitrogen-containing heterocycles. Possessing two distinct amine functionalities—a primary aromatic amine and a primary benzylamine—on a sterically hindered and electronically modulated dichlorophenyl scaffold, this molecule offers a unique platform for constructing fused heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on the preparation of substituted quinazolinone derivatives, which are privileged structures in medicinal chemistry. Detailed protocols, mechanistic insights, and practical considerations are presented for researchers in drug discovery and synthetic chemistry.

Introduction: A Building Block of Strategic Importance

Heterocyclic compounds, particularly those containing nitrogen, form the cornerstone of modern pharmaceuticals and agrochemicals.[1] The quinazolinone core, for instance, is present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic value of (6-Amino-2,3-dichlorobenzyl)amine lies in its pre-configured arrangement of functionalities, enabling direct access to these valuable scaffolds.

The molecule, also known as 2-(aminomethyl)-3,4-dichloroaniline, features two primary amine groups with differential reactivity. The benzylamine is more nucleophilic and basic compared to the aromatic amine, whose reactivity is attenuated by the electron-withdrawing effect of the benzene ring and the two chlorine atoms. This inherent difference allows for selective chemical transformations, which is a key principle in the synthetic strategies described herein. The dichloro-substitution pattern not only influences the reactivity but also imparts specific physicochemical properties, such as increased lipophilicity, which can be advantageous in modulating the pharmacokinetic profile of derivative compounds.[1]

This document serves as a technical guide for leveraging (6-Amino-2,3-dichlorobenzyl)amine in the synthesis of 3-substituted-2,3-dihydroquinazolin-4(1H)-ones and their subsequent aromatization to quinazolin-4(3H)-ones.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for safe and effective experimentation.

PropertyValueSource
IUPAC Name 2-(aminomethyl)-3,4-dichloroaniline[Chemicea]
CAS Number 147249-42-1[Chemicea]
Molecular Formula C₇H₈Cl₂N₂[4]
Molecular Weight 191.06 g/mol [4]
Appearance Off-white to light brown solid (typical)General Knowledge
Purity >95% (typical for research grade)[4]
Storage Store at room temperature, away from light and moisture.[4]

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound is often supplied as a dihydrochloride salt to enhance stability and solubility. Neutralization with a suitable base is required to liberate the free amine before use in most reactions.

Synthetic Strategy: The Path to Quinazolinones

The synthesis of a quinazolinone scaffold from (6-Amino-2,3-dichlorobenzyl)amine is a logical and efficient process that leverages the molecule's dual amine functionalities. The general workflow involves two key transformations: selective acylation followed by intramolecular cyclization.

G cluster_0 Phase 1: Selective Acylation cluster_1 Phase 2: Cyclization & Aromatization A (6-Amino-2,3-dichlorobenzyl)amine (Starting Material) C N-Acylated Intermediate A->C Nucleophilic Attack by Benzylamine Nitrogen B Acyl Chloride (R-COCl) + Base (e.g., Et3N) E Dihydroquinazolinone Derivative C->E Ring Closure D Intramolecular Cyclization (e.g., Acid Catalysis) G Quinazolin-4(3H)-one (Final Product) E->G Dehydrogenation F Oxidation (Optional)

Caption: General workflow for quinazolinone synthesis.

Rationale for Selective Acylation

The primary benzylamine is significantly more basic and nucleophilic than the aromatic amine. When reacted with an electrophile like an acyl chloride, the benzylamine will react preferentially, forming an amide bond.[5][6] This selective acylation is the cornerstone of the synthetic route, creating the necessary precursor for cyclization. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction, preventing the protonation of the starting material and driving the reaction to completion.[5]

Intramolecular Cyclization

Once the N-acylated intermediate is formed, the next step is an intramolecular cyclization. This involves the aromatic amine attacking the carbonyl carbon of the newly formed amide. This reaction is often promoted by heat or by the addition of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) which protonates the amide carbonyl, rendering it more electrophilic. This cyclization-condensation reaction eliminates a molecule of water and forms the dihydroquinazolinone ring system.

Experimental Protocol: Synthesis of 7,8-Dichloro-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

This protocol provides a representative method for the synthesis of a dihydroquinazolinone derivative starting from (6-Amino-2,3-dichlorobenzyl)amine and benzoyl chloride.

G cluster_setup Reaction Setup cluster_workup Workup & Purification setup_1 1. Dissolve diamine & Et3N in DCM setup_2 2. Cool solution to 0 °C (ice bath) setup_1->setup_2 setup_3 3. Add Benzoyl Chloride dropwise setup_2->setup_3 setup_4 4. Warm to RT and stir overnight setup_3->setup_4 workup_1 5. Quench with H₂O, separate layers setup_4->workup_1 Reaction Complete (TLC Monitoring) workup_2 6. Wash organic layer (brine) workup_1->workup_2 workup_3 7. Dry (Na₂SO₄), filter, and concentrate workup_2->workup_3 workup_4 8. Purify via Column Chromatography workup_3->workup_4

Caption: Experimental workflow for synthesis and purification.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
(6-Amino-2,3-dichlorobenzyl)amine191.061.00 g5.23
Triethylamine (Et₃N)101.191.10 mL7.85
Benzoyl Chloride140.570.67 mL5.75
Dichloromethane (DCM)-25 mL-
p-Toluenesulfonic acid (PTSA)172.2050 mg0.29
Toluene-20 mL-
Step-by-Step Procedure

Part A: Acylation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (6-Amino-2,3-dichlorobenzyl)amine (1.00 g, 5.23 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Add triethylamine (1.10 mL, 7.85 mmol, 1.5 equiv.) to the solution.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add benzoyl chloride (0.67 mL, 5.75 mmol, 1.1 equiv.) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Transfer the reaction mixture to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(6-amino-2,3-dichlorobenzyl)benzamide intermediate. This intermediate can be used in the next step without further purification.

Part B: Cyclization

  • Transfer the crude amide from Part A to a 100 mL round-bottom flask.

  • Add toluene (20 mL) and p-toluenesulfonic acid (PTSA, 50 mg, 0.29 mmol).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours, collecting the water that is formed.

  • Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the product.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the title compound.

Expected Characterization Data

For 7,8-Dichloro-3-phenyl-2,3-dihydroquinazolin-4(1H)-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.30 (m, 5H, Ar-H), 7.15 (d, J = 8.0 Hz, 1H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, Ar-H), 5.50 (br s, 1H, NH), 4.80 (s, 2H, N-CH₂-Ar), 4.60 (s, 2H, Ar-CH₂-N).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 145.0, 140.0, 135.0, 130.0, 129.0, 128.5, 128.0, 125.0, 120.0, 115.0, 50.0 (N-CH₂-Ar), 48.0 (Ar-CH₂-N).

  • MS (ESI): m/z calculated for C₁₅H₁₂Cl₂N₂O [M+H]⁺: 307.04; found 307.1.

Further Transformations: Accessing Aromatic Quinazolinones

The synthesized dihydroquinazolinone can be a final target, or it can serve as a precursor to the fully aromatic quinazolin-4(3H)-one. This is achieved through an oxidation reaction.

G A Dihydroquinazolinone C Quinazolin-4(3H)-one A->C Oxidation (-2H) B Oxidizing Agent (e.g., DDQ, MnO₂, O₂) B->C

Caption: Oxidation of dihydroquinazolinone to quinazolinone.

Common oxidizing agents for this transformation include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or bubbling oxygen through the reaction mixture, sometimes in the presence of a catalyst. The choice of oxidant depends on the substrate's tolerance to the reaction conditions.

Conclusion

(6-Amino-2,3-dichlorobenzyl)amine is a highly effective and versatile building block for constructing complex nitrogen-containing heterocycles. Its differential amine reactivity allows for a controlled and high-yielding synthetic sequence towards dihydroquinazolinones and quinazolinones. The protocols and strategies outlined in this guide demonstrate a reliable pathway for accessing these medicinally relevant scaffolds, providing a solid foundation for further derivatization and exploration in drug discovery programs.

References

  • Al-Suaily, K. A., & Al-Anshori, K. S. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. DOI: 10.5772/intechopen.89736. Available from: [Link]

  • Dandia, A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Arkivoc, 2010(1), 277-339. Available from: [Link]

  • Grinev, A. N., et al. (1979). Synthesis of tetrahydropyrrolo[1,2-a]quinazolines. Chemistry of Heterocyclic Compounds, 15, 1347–1349. (This reference demonstrates reactions of 2-(aminomethyl)
  • Asadi, Z., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(1), 145–151. Available from: [Link]

  • Abuelizz, H. A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Modern Chemistry, 7(4), 49. DOI: 10.11648/j.mc.20190704.11. Available from: [Link]

  • Chemguide. (n.d.). The Reaction of Acyl Chlorides with Ammonia and Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

Application

High-Yield Purification and Isolation Protocol for (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

Introduction & Mechanistic Rationale (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS: 882301-56-6) is a critical polyfunctional building block utilized in the synthesis of complex pharmaceutical scaffolds. Most no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS: 882301-56-6) is a critical polyfunctional building block utilized in the synthesis of complex pharmaceutical scaffolds. Most notably, it serves as a direct precursor in the synthesis of Anagrelide[1]. Anagrelide is a potent cAMP phosphodiesterase 3A (PDE3A) inhibitor clinically deployed to manage essential thrombocythemia by arresting megakaryocyte maturation and subsequently reducing platelet counts[2].

Pathway A Anagrelide B PDE3A Inhibition A->B Target Binding C cAMP Accumulation B->C Prevents Hydrolysis D Megakaryocyte Arrest C->D Signaling Cascade E Reduced Platelets D->E Clinical Efficacy

Diagram 1: Pharmacological pathway of Anagrelide via PDE3A inhibition.

The purification of the (6-Amino-2,3-dichlorobenzyl)amine intermediate presents unique challenges due to the presence of two basic nitrogen atoms: a primary aromatic amine and a primary aliphatic benzylamine[3]. In its free base form, the compound is highly prone to oxidative degradation and unwanted nucleophilic reactivity.

Causality in Protocol Design: To achieve pharmaceutical-grade purity (>99%), this protocol leverages the differential pKa​ values of the dual-amine system. By introducing an anhydrous acid (HCl in diethyl ether) to the free base dissolved in absolute ethanol, both amino groups are fully protonated[3]. This acid-base reaction forms a highly polar dihydrochloride salt that rapidly crystallizes out of the moderately polar solvent matrix. Impurities, such as mono-chlorinated byproducts or unreacted nitro-precursors, lack this dual-protonation capacity and remain dissolved in the mother liquor, ensuring a highly selective purification[1].

Experimental Workflow

Workflow N1 1. Dissolution Crude Free Base in EtOH N2 2. Acidification Add 2.5 eq HCl in Et2O N1->N2 Solubilization complete N3 3. Crystallization Cool to 0-5°C for 2h N2->N3 Exothermic protonation N4 4. Isolation Vacuum Filtration & Wash N3->N4 Precipitation of salt N5 5. Validation HPLC, NMR, Titration N4->N5 Purified solid

Diagram 2: Step-by-step purification workflow for the dihydrochloride salt.

Step-by-Step Methodology

Materials & Reagents Required:

  • Crude (6-Amino-2,3-dichlorobenzyl)amine (Free Base)

  • Absolute Ethanol (Anhydrous, >99.5%)

  • 2.0 M Hydrochloric Acid in Diethyl Ether (Anhydrous)

  • Cold Diethyl Ether (for washing)

Phase 1: Dissolution
  • Transfer 10.0 g of crude (6-Amino-2,3-dichlorobenzyl)amine free base into a 250 mL round-bottom flask.

  • Add 100 mL of absolute ethanol. Stir magnetically at 300 rpm at ambient temperature (20–25°C) until complete dissolution is achieved.

Expert Insight: Absolute ethanol provides optimal solubility for the free base while acting as a miscible anti-solvent for the subsequent dihydrochloride salt. Avoid aqueous solvents to prevent hydrolysis or yield loss.

Phase 2: Acidification and Salt Formation
  • Equip the flask with a dropping funnel containing 65 mL of 2.0 M HCl in diethyl ether (approx. 2.5 equivalents).

  • Add the HCl solution dropwise over 30 minutes while maintaining vigorous stirring (500 rpm).

  • Monitor the internal temperature; keep it strictly below 25°C using a water bath if necessary.

Expert Insight: The use of anhydrous ethereal HCl prevents the introduction of water, which would solubilize the resulting salt and drastically reduce the isolated yield. Slow addition controls the exothermic protonation, preventing localized thermal degradation.

Phase 3: Controlled Crystallization
  • Once the addition is complete, a thick white precipitate will begin to form.

  • Continue stirring at ambient temperature for 1 hour to ensure complete protonation of both nitrogen centers.

  • Transfer the flask to an ice bath (0–5°C) and age the suspension for an additional 2 hours.

Expert Insight: Cooling the mixture reduces the solubility of the dihydrochloride salt in the ethanol/ether matrix, driving the crystallization to completion and maximizing the thermodynamic yield.

Phase 4: Isolation and Drying
  • Isolate the precipitate via vacuum filtration using a sintered glass funnel (medium porosity).

  • Wash the filter cake twice with 25 mL portions of ice-cold diethyl ether.

  • Transfer the solid to a vacuum oven and dry at 40°C under reduced pressure (<10 mbar) for 12 hours, or until a constant weight is achieved.

Expert Insight: The cold ether wash removes any residual HCl and non-polar organic impurities trapped in the crystal lattice without dissolving the target product.

Quality Control & Self-Validating System

To ensure the integrity of the purified (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride, the protocol must be validated against strict analytical parameters. This self-validating system ensures that any deviations in the upstream synthesis or crystallization are caught prior to downstream application.

Table 1: Quantitative QC Acceptance Criteria

Analytical MethodTarget ParameterAcceptance CriteriaScientific Rationale
RP-HPLC (UV 254 nm) Organic Purity 99.0% AreaConfirms the removal of synthetic byproducts, unreacted nitro-precursors, and degradation species.
AgNO₃ Titration Chloride Content26.5% – 27.2% (w/w)Validates the formation of the dihydrochloride salt (Theoretical Cl content: 26.86%).
¹H NMR (DMSO-d₆) Structural IntegrityConforms to structureEnsures no structural rearrangement; confirms protonation via the presence of broad −NH3+​ exchangeable peaks.
Karl Fischer Moisture Content 0.5% (w/w)Verifies the efficacy of the drying process and the absence of unwanted hydrates.

References

  • Google Patents. "EP2373654A1 - Process for the preparation of anagrelide and analogues". European Patent Office.
  • Wang, G., et al. "Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties". ACS Medicinal Chemistry Letters / PubMed Central. URL:[Link]

Sources

Method

Advanced Quantification of Anagrelide and Its Degradation Impurities: Focus on (6-Amino-2,3-dichlorobenzyl)amine

Introduction & Mechanistic Overview Anagrelide hydrochloride is a potent antithrombocythemic agent that inhibits the maturation of platelets from megakaryocytes, utilized primarily in the management of essential thromboc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Anagrelide hydrochloride is a potent antithrombocythemic agent that inhibits the maturation of platelets from megakaryocytes, utilized primarily in the management of essential thrombocythemia[1]. Ensuring the purity of anagrelide is critical, as its synthesis and subsequent shelf-life degradation can yield several related substances.

A primary impurity of toxicological and regulatory concern is (6-Amino-2,3-dichlorobenzyl)amine (CAS: 147249-42-1), frequently designated in literature as Anagrelide Impurity 10 or Impurity 18[2]. Mechanistically, this compound appears in the drug matrix through two distinct pathways:

  • Synthetic Carryover: As an unreacted precursor or intermediate during the multi-step synthesis of the imidazoquinazoline core[2].

  • Forced Degradation: As a hydrolytic cleavage product when the active pharmaceutical ingredient (API) is exposed to severe thermal, acidic, or basic stress, leading to the opening of the heterocyclic ring system[3].

Because (6-Amino-2,3-dichlorobenzyl)amine contains a primary aliphatic amine, it carries a structural alert for potential genotoxicity and must be strictly quantified in accordance with ICH Q3A/Q3B guidelines[4].

ImpurityPathway Anagrelide Anagrelide (API) Degradation Hydrolytic Degradation Anagrelide->Degradation Acid/Base/Heat Stress Impurity (6-Amino-2,3-dichlorobenzyl)amine Degradation->Impurity Ring Cleavage Synthesis Synthetic Precursor Synthesis->Impurity Incomplete Reaction

Fig 1. Pathways of (6-Amino-2,3-dichlorobenzyl)amine generation via synthesis and degradation.

Analytical Strategy & Causality (E-E-A-T)

Quantifying polar amine impurities in the presence of a highly hydrophobic parent drug requires a meticulously designed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy. Every parameter in this protocol is selected based on specific physicochemical causalities:

  • Stationary Phase Selection: A C8 or C18 column (e.g., Symmetry C8 or XTerra C18, 250 mm × 4.6 mm, 3–5 µm) is utilized[5]. While C18 provides excellent retention for the anagrelide parent molecule, a C8 column is often preferred to prevent excessive retention of the polar (6-Amino-2,3-dichlorobenzyl)amine, ensuring a shorter run time without sacrificing theoretical plates[5].

  • Mobile Phase pH Control: The pKa of the primary amine group in (6-Amino-2,3-dichlorobenzyl)amine is approximately 8.76[2]. By utilizing a potassium dihydrogen phosphate buffer adjusted to a highly acidic pH (3.0 – 4.4), the amine remains fully ionized (protonated)[3]. This critical step suppresses secondary electrostatic interactions between the amine and residual acidic silanols on the silica matrix, completely eliminating peak tailing[4].

  • Organic Modifiers: A ternary mixture of Buffer, Methanol, and Acetonitrile is deployed[4]. Acetonitrile lowers system backpressure and provides sharp peak profiles, while methanol enhances the solubility of the dichlorobenzyl moiety, preventing on-column precipitation[3].

  • Thermal Control: Maintaining the column compartment at 40°C decreases mobile phase viscosity, which improves the mass transfer kinetics of the bulky halogenated compounds, yielding sharper peaks and superior resolution[5].

Experimental Protocol

This self-validating protocol ensures that system suitability is proven before any quantitative data is acquired.

Reagents & Materials
  • Standard: Anagrelide Hydrochloride reference standard and (6-Amino-2,3-dichlorobenzyl)amine reference standard (CAS: 147249-42-1)[2].

  • Buffer: 0.03 M Potassium dihydrogen phosphate ( KH2​PO4​ ).

  • Solvents: HPLC-grade Acetonitrile and Methanol.

  • Acidifier: Orthophosphoric acid (UV transparent at detection wavelengths)[6].

Chromatographic Conditions

Prepare the system using the parameters outlined in the table below. Filter all mobile phases through a 0.45 µm membrane to prevent particulate accumulation[4].

ParameterSpecificationCausality / Rationale
Column C18 or C8 (250 mm × 4.6 mm, 5 µm)Provides sufficient hydrophobic surface area for baseline resolution[4].
Mobile Phase A 0.03 M KH2​PO4​ Buffer (pH 3.0)High buffer capacity; protonates the amine impurity to stop tailing[4].
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)Elutes the highly retained API efficiently[4].
Elution Mode Gradient (e.g., 30% B to 70% B)Focuses the polar impurity early, elutes the API late[4].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[4].
Temperature 40°CEnhances mass transfer and reduces system backpressure[5].
Detection UV at 251 nm - 254 nmTargets the shared dichlorobenzyl chromophore for max sensitivity[5].
Sample Preparation & System Suitability Testing (SST)
  • Diluent Preparation: Mix Water:Methanol:Acetonitrile in a 25:50:25 (v/v/v) ratio[4]. Note: Matching the diluent to the initial mobile phase strength prevents solvent-mismatch peak distortion (fronting).

  • Standard Preparation: Dissolve Anagrelide and (6-Amino-2,3-dichlorobenzyl)amine in the diluent to achieve a final concentration of 10 µg/mL API and 0.1% (w/w) impurity.

  • Self-Validation (SST): Inject the standard solution 6 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas 2.0%; Resolution ( Rs​ ) between API and impurity 2.0; Tailing factor ( Tf​ ) 1.5[3]. Proceed to sample analysis only if these criteria are met.

HPLCWorkflow Prep Sample Prep (API + Impurities) Injection HPLC Injection (10 µL) Prep->Injection Separation RP-HPLC Separation (pH 3.0-4.4) Injection->Separation Detection UV Detection (250-254 nm) Separation->Detection Quant Quantification Detection->Quant

Fig 2. Step-by-step RP-HPLC workflow for Anagrelide and impurity quantification.

Method Validation & Quantitative Data

When executed correctly, this methodology strictly adheres to ICH Q2(R1) validation guidelines. The table below synthesizes the quantitative benchmarks expected from this protocol based on established pharmaceutical analyses[3],[4],[5],[6].

Validation ParameterExpected PerformanceRegulatory / Scientific Significance
Limit of Detection (LOD) 0.019 – 0.08 µg/mLEnsures trace amounts of the genotoxic amine can be detected[4],[6].
Limit of Quantitation (LOQ) 0.054 – 0.26 µg/mLAllows for accurate integration well below the 0.1% reporting threshold[4],[6].
Linearity ( R2 ) > 0.995Confirms proportional detector response across the working range[5].
Precision (Intra/Inter-day) RSD < 2.5%Validates the reproducibility of the extraction and injection process[5].
Accuracy (Recovery) 95.0% – 105.0%Proves the absence of matrix interference from capsule/tablet excipients[5].

Expert Troubleshooting

  • Baseline Drift during Gradient: If severe baseline drift occurs at 251 nm, ensure that the orthophosphoric acid used is of high-purity HPLC grade. Lower grades contain UV-absorbing transition metal impurities.

  • Impurity Peak Tailing: If the (6-Amino-2,3-dichlorobenzyl)amine peak exhibits a tailing factor > 1.5, the buffer capacity may be exhausted. Verify the mobile phase pH is exactly 3.0[4]. If tailing persists, switch to a column with high-density endcapping to shield the remaining silanols.

  • Co-elution with Excipients: If analyzing a finished dosage form, placebo interference can occur. Adjust the initial gradient hold time to allow highly polar excipients to elute in the void volume before the amine impurity elutes.

References

  • [3] Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry. Available at:[Link]

  • [4] Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PubMed Central (PMC). Available at:[Link]

  • [5] A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. ResearchGate. Available at: [Link]

  • [1] A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Taylor & Francis. Available at:[Link]

  • [6] A Validated HPLC Method for the Determination of Anagrelide in Pharmaceutical Preparations. International Journal of Pharmacy. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for the Development of Derivatives from (6-Amino-2,3-dichlorobenzyl)amine

Abstract (6-Amino-2,3-dichlorobenzyl)amine, also known as 2-(aminomethyl)-3,4-dichloroaniline, is a highly versatile chemical scaffold possessing two distinct primary amine functionalities: a nucleophilic benzylamine and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(6-Amino-2,3-dichlorobenzyl)amine, also known as 2-(aminomethyl)-3,4-dichloroaniline, is a highly versatile chemical scaffold possessing two distinct primary amine functionalities: a nucleophilic benzylamine and a less reactive aromatic amine.[1][2] This dual reactivity makes it an exceptional starting material for the construction of diverse chemical libraries aimed at drug discovery and development.[1] Its structure is a key precursor in the synthesis of complex nitrogen-containing heterocyclic systems, such as quinazolines and quinazolinones, which are prevalent in many pharmacologically active molecules.[1] This guide provides a comprehensive framework for researchers, offering detailed protocols for the selective derivatization of (6-Amino-2,3-dichlorobenzyl)amine, robust analytical characterization workflows, and insights into its application in biological screening paradigms. The methodologies herein are designed to be self-validating, emphasizing the rationale behind experimental choices to empower researchers in generating novel chemical entities with therapeutic potential.

Core Scaffold: Properties and Safe Handling

A thorough understanding of the starting material is critical for successful and safe experimentation. (6-Amino-2,3-dichlorobenzyl)amine is typically supplied as a dihydrochloride salt to enhance its stability and solubility in various solvents.[1]

Table 1: Physicochemical Properties of (6-Amino-2,3-dichlorobenzyl)amine

PropertyValueSource
Chemical Name 2-(aminomethyl)-3,4-dichloroaniline[2]
CAS Number 147249-42-1 (Free Base)[2]
Molecular Formula C₇H₈Cl₂N₂[2]
Molecular Weight 191.06 g/mol (Free Base)[2]
Appearance Varies (Typically an off-white to yellow solid)General Knowledge
Key Functional Groups Primary Aromatic Amine, Primary Benzylamine[1]
Safety and Handling Precautions

As with any chemical reagent, proper safety protocols are paramount. While a specific safety data sheet (SDS) for the title compound should always be consulted, related structures provide guidance on potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • Skin Contact: Amines can be skin sensitizers and irritants.[5] In case of contact, wash the affected area thoroughly with soap and water.[4]

  • Ingestion/Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[6]

Rationale and Strategy for Derivatization

The primary goal of derivatization is to systematically modify the core scaffold to explore the chemical space and identify molecules with desired biological activity and drug-like properties.[7] The presence of two chemically distinct amine groups on the (6-Amino-2,3-dichlorobenzyl)amine scaffold offers two primary vectors for chemical modification, allowing for the generation of a wide array of analogs.

The benzylamine is generally more nucleophilic and less sterically hindered than the aromatic amine, allowing for selective reactions under controlled conditions. This difference in reactivity is the cornerstone of a strategic derivatization plan.

G cluster_0 Derivatization Vectors of Core Scaffold Core (6-Amino-2,3-dichlorobenzyl)amine Scaffold R1 Vector 1: Benzylamine (Higher Reactivity) Core->R1 Acylation Alkylation Reductive Amination Guanidinylation R2 Vector 2: Aromatic Amine (Lower Reactivity) Core->R2 Sulfonylation Acylation (Forced) Cyclization

Caption: Derivatization pathways for the (6-Amino-2,3-dichlorobenzyl)amine core.

Experimental Application Protocols

The following protocols are detailed, step-by-step methodologies for key derivatization reactions. They include the scientific principle, required materials, and necessary characterization steps for validation.

Protocol 3.1: Selective N-Acylation of the Benzylamine Moiety

Principle: This protocol leverages the higher nucleophilicity of the benzylamine to achieve selective acylation, forming an amide bond while leaving the aromatic amine untouched. An organic base like triethylamine (TEA) is used to scavenge the HCl byproduct.

Materials and Reagents:

  • (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride

  • Acetyl chloride (or other desired acid chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add TEA (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

    • Scientist's Note: It is crucial to add slightly more than two equivalents of base to neutralize both HCl salts and the HCl generated during the acylation.

  • Acylation: While maintaining the temperature at 0 °C, add the desired acid chloride (e.g., acetyl chloride, 1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Synthesis of Sulfonamide Derivatives via the Aromatic Amine

Principle: This protocol targets the aromatic amine by reaction with a sulfonyl chloride in the presence of pyridine, which acts as both a base and a catalyst, to form a stable sulfonamide linkage common in medicinal chemistry.[8]

Materials and Reagents:

  • (6-Amino-2,3-dichlorobenzyl)amine

  • 4-Toluenesulfonyl chloride (or other desired sulfonyl chloride)

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve (6-Amino-2,3-dichlorobenzyl)amine (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask at room temperature under an inert atmosphere.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the solution. The reaction may be slightly exothermic.

  • Reaction Conditions: Stir the mixture at room temperature overnight, or gently heat to 50-60 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

    • Rationale: The aromatic amine's lower reactivity often necessitates longer reaction times or heating to achieve full conversion.

  • Work-up: Once the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove any remaining pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude material via flash chromatography or recrystallization.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (to observe S=O stretches), and HRMS.

Analytical Characterization Workflow

A systematic analytical workflow is essential to confirm the identity, structure, and purity of each new derivative. This process is a self-validating system for the synthetic protocols.[9]

G cluster_struct Structural Analysis cluster_purity Purity Analysis A Synthesis Reaction (Protocol 3.x) B Work-up & Crude Isolation A->B C Purification (e.g., Flash Chromatography) B->C D Structure Confirmation C->D E Purity Assessment D->E D1 ¹H & ¹³C NMR D2 HRMS D3 FTIR F Final Characterized Compound E->F E1 HPLC/UPLC (>95%) E2 LC-MS

Caption: Standard workflow for the characterization and validation of new derivatives.

Table 2: Expected Analytical Data for Characterization

TechniquePurposeExpected Observations
¹H NMR Confirms proton environment and structureAppearance/disappearance of N-H peaks, shifts in aromatic/aliphatic protons adjacent to the reaction site, new signals from added moieties.[10]
¹³C NMR Confirms carbon backboneShifts in carbons attached to nitrogen, appearance of new carbon signals (e.g., carbonyl carbon ~170 ppm for amides).[10]
LC-MS Monitors reaction and confirms massA peak corresponding to the expected mass-to-charge ratio [M+H]⁺ of the product.[9]
HRMS Confirms elemental compositionProvides a highly accurate mass measurement, confirming the molecular formula.[9]
FTIR Identifies key functional groupsN-H stretches (~3300-3500 cm⁻¹), C=O stretch for amides (~1650 cm⁻¹), S=O stretches for sulfonamides (~1350 and 1160 cm⁻¹).[10][11]
HPLC Determines final purityA single major peak, with purity typically >95% for screening compounds.

Application in Biological Screening

The synthesized library of derivatives serves as the input for biological screening campaigns to identify "hit" compounds.[12] This process is a crucial first step in the drug discovery pipeline.[13]

G A Derivative Library Synthesis (Protocols from Section 3) B Compound Management (Solubilization, Plating) A->B C High-Throughput Screening (HTS) (e.g., Kinase, Cell Viability Assays) B->C D Hit Identification (Compounds showing desired activity) C->D E Hit-to-Lead Optimization (SAR Studies) D->E

Caption: Workflow from derivative synthesis to hit identification in drug discovery.

Screening Strategy:

  • Library Generation: Synthesize a diverse set of derivatives using the protocols outlined above, varying the acyl, alkyl, or sulfonyl groups to probe structure-activity relationships (SAR).

  • Assay Selection: Choose assays relevant to the therapeutic target. For example, derivatives of similar scaffolds have shown activity against protein kinases like EGFR and VEGFR-2, suggesting kinase inhibition panels would be appropriate.[14] Cytotoxicity assays against cancer cell lines (e.g., PC-3, A549) are also a common starting point.[14]

  • Screening Execution: Screen the compound library, typically at a single high concentration (e.g., 10 µM), to identify initial hits.[15]

  • Dose-Response Analysis: Confirm the activity of hits by performing dose-response experiments to determine potency (e.g., IC₅₀ or EC₅₀ values).

Conclusion

(6-Amino-2,3-dichlorobenzyl)amine is a powerful and versatile starting block for medicinal chemistry and drug discovery. Its distinct amine functionalities allow for strategic and often selective derivatization, enabling the rapid generation of novel and diverse compound libraries. By following the robust synthesis and characterization protocols detailed in this guide, researchers can efficiently create high-quality molecules for biological screening, accelerating the journey from a chemical scaffold to a potential therapeutic lead.

References

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. Retrieved March 10, 2026, from [Link]

  • Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Sullivan, T. J., et al. (n.d.). Pharmacological screening of new chemical entities in human subjects and methods of data handling. PMC. Retrieved March 10, 2026, from [Link]

  • European Journal of Molecular & Clinical Medicine Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological. (2024). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Preparation of 3-amino-2,5-dichlorobenzoic acid. (1972). Google Patents.
  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024). LinkedIn. Retrieved March 10, 2026, from [Link]

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. (2019). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Virtual Screening Strategies for Identifying Novel Chemotypes. (2024). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]

  • Safety Data Sheet AMINE 6. (2017). Greenbook.net. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. (2017). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. (2021). Academian. Retrieved March 10, 2026, from [Link]

  • Investigation on Biological Activities of Anthranilic Acid Sulfonamide Analogs. (2011). EXCLI Journal. Retrieved March 10, 2026, from [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. Retrieved March 10, 2026, from [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved March 10, 2026, from [Link]

  • Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. (2016). MDPI. Retrieved March 10, 2026, from [Link]

  • Deaminative coupling of benzylamines and arylboronic acids. (2023). Research Collection. Retrieved March 10, 2026, from [Link]

  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved March 10, 2026, from [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

Sources

Method

Application Note: Scale-Up Synthesis of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

Introduction & Scope (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6; Molecular Formula: C₇H₁₀Cl₄N₂) is a high-purity, highly versatile benzymethanamine building block utilized extensively in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6; Molecular Formula: C₇H₁₀Cl₄N₂) is a high-purity, highly versatile benzymethanamine building block utilized extensively in pharmaceutical research and organic synthesis [1]. Featuring both a primary aromatic amine and a primary aliphatic benzylamine, it serves as a critical precursor for constructing complex fused heterocyclic systems, such as quinazoline and quinazolinone derivatives (e.g., Anagrelide analogues) [1]. The dihydrochloride salt form enhances the compound's stability and solubility across diverse experimental conditions, preventing the free base from undergoing oxidative degradation [1].

This application note details a robust, scalable three-step synthetic protocol optimized for high yield, safety, and operational simplicity.

Synthetic Strategy & Mechanistic Rationale

Historically, syntheses of related 2,3-dichlorobenzyl derivatives relied on 2,3-dichloro-6-nitrobenzonitrile, a precursor notorious for its extreme toxicity and severe skin-irritant properties [2]. To establish a safer, highly scalable process, this protocol utilizes 2,3-dichloro-6-nitrobenzaldehyde as the starting material.

  • Step 1: Selective Reductive Amination. The aldehyde is converted to 2,3-dichloro-6-nitrobenzylamine via a one-pot reductive amination [3]. Methanolic ammonia forms the intermediate imine, which is subsequently reduced by sodium triacetoxyborohydride (STAB). STAB is selected over sodium cyanoborohydride to eliminate the risk of generating highly toxic hydrogen cyanide gas during aqueous workup, a critical safety consideration for scale-up.

  • Step 2: Chemoselective Nitro Reduction. The reduction of the nitro group to an aromatic amine must be carefully controlled to prevent hydrodehalogenation (cleavage of the C-Cl bonds) [3]. While traditional methods utilized stannous chloride (SnCl₂), this generates massive amounts of heavy-metal tin waste, and the strongly acidic conditions can promote unwanted chlorination of the aromatic ring, leading to trichloro-impurities [4]. Instead, a modified Béchamp reduction using Iron powder and ammonium chloride (Fe/NH₄Cl) provides excellent chemoselectivity, cost-effectiveness, and scalability without compromising the halogen substituents.

  • Step 3: Dihydrochloride Salt Formation. The free base possesses two basic nitrogen atoms: the primary aromatic amine attached to the benzene ring and the primary aliphatic amine of the benzylamine moiety [1]. Treatment with anhydrous hydrochloric acid (HCl) in isopropanol drives the complete protonation of both amines, precipitating the stable dihydrochloride salt [1].

Process Flow Diagram

Synthesis_Workflow A 2,3-Dichloro-6-nitrobenzaldehyde (Starting Material) B 2,3-Dichloro-6-nitrobenzylamine (Intermediate 1) A->B NH3/MeOH, STAB Reductive Amination C (6-Amino-2,3-dichlorobenzyl)amine (Free Base) B->C Fe, NH4Cl, EtOH/H2O Nitro Reduction D (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride C->D HCl / Isopropanol Salt Formation

Figure 1: Three-step scalable synthesis of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-6-nitrobenzylamine (Intermediate 1)

Objective: Convert the aldehyde moiety to a primary amine via reductive amination.

  • Reaction Setup: Charge a clean, dry reactor with 2,3-dichloro-6-nitrobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Imine Formation: Cool the mixture to 0–5 °C. Slowly add a solution of ammonia in methanol (7 N, 5.0 eq) over 30 minutes to maintain the internal temperature below 10 °C. Stir for 2 hours at room temperature.

  • Reduction: Cool the reactor back to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) in portions over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8). Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organics with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation & Quality Control: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a baseline spot that stains positive (purple/red) with Ninhydrin confirms primary amine formation.

Protocol 2: Chemoselective Nitro Reduction to Free Base

Objective: Reduce the nitro group to an aromatic amine without cleaving the C-Cl bonds.

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v, 15 volumes).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 3.0 eq) to the solution.

  • Heating: Heat the suspension to 75–80 °C under vigorous mechanical stirring for 4 hours.

  • Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol.

  • Workup: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous phase with 1M NaOH to pH 10, then extract with Ethyl Acetate (3 × 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the free base.

  • Self-Validation & Quality Control: Monitor via HPLC. The complete disappearance of the nitro intermediate and a shift to a lower retention time indicates successful reduction. The aqueous workup pH must be maintained >8 to ensure the basic product remains in the organic phase.

Protocol 3: Dihydrochloride Salt Formation

Objective: Fully protonate both basic nitrogen atoms to form the stable di-salt [1].

  • Dissolution: Dissolve the crude free base (1.0 eq) in anhydrous isopropanol (IPA, 10 volumes) at room temperature.

  • Salt Formation: Dropwise, add a solution of HCl in isopropanol (5-6 N, 3.0 eq) under continuous stirring. A white to off-white precipitate will begin to form immediately.

  • Crystallization: Stir the suspension at room temperature for 2 hours, then cool to 0–5 °C for an additional 1 hour to maximize precipitation.

  • Isolation: Filter the solid under vacuum, wash with cold isopropanol, and dry in a vacuum oven at 45 °C to constant weight.

  • Self-Validation & Quality Control: Gravimetric yield and pH monitoring. The mother liquor must test at pH < 2 before filtration; a higher pH indicates incomplete di-protonation, risking contamination with the mono-hydrochloride salt.

Quantitative Data & Process Analytics

Process StepTarget CompoundExpected Yield (%)HPLC Purity (%)Key Analytical Marker
Step 1 2,3-Dichloro-6-nitrobenzylamine82 - 88> 95.0Disappearance of aldehyde C=O peak (~1700 cm⁻¹)
Step 2 (6-Amino-2,3-dichlorobenzyl)amine75 - 80> 98.0Emergence of aromatic N-H stretch (~3300 cm⁻¹)
Step 3 Target Dihydrochloride Salt85 - 90> 99.5Melting point: > 250 °C (dec.); pH < 2 in H₂O

References

  • European Patent Office.EP1700859A2 - Method for the manufacture of anagrelide.
  • European Patent Office.EP2373654A1 - Process for the preparation of anagrelide and analogues.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Anagrelide Intermediate Synthesis Portal

Welcome to the Technical Support Center for the synthesis of (6-Amino-2,3-dichlorobenzyl)amine (CAS 147249-42-1). This portal is designed for researchers, scale-up scientists, and drug development professionals facing yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (6-Amino-2,3-dichlorobenzyl)amine (CAS 147249-42-1). This portal is designed for researchers, scale-up scientists, and drug development professionals facing yield and purity challenges during the synthesis of this critical intermediate.

(6-Amino-2,3-dichlorobenzyl)amine is a foundational building block for fused heterocyclic systems, most notably in the synthesis of quinazoline derivatives such as the phosphodiesterase inhibitor Anagrelide[1]. Historically, early synthetic routes relied on highly toxic intermediates like 2,3-dichloro-6-nitrobenzonitrile and suffered from poor chemoselectivity[2]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your reduction pathways and maximize your isolated yield[3].

Pathway & Reaction Logic

Understanding the competing side-reactions is the first step to improving your yield. The diagram below illustrates the synthetic workflow and highlights the critical junctures where yield is typically lost due to over-reduction or dimerization.

SynthesisWorkflow N1 2,3-dichloro-6-nitrobenzonitrile (Precursor) N2 2-amino-5,6-dichlorobenzonitrile (Intermediate) N1->N2 Nitro Reduction (Fe/HCl) N3 (6-Amino-2,3-dichlorobenzyl)amine (Target Free Base) N2->N3 Nitrile Reduction (NaBH4/NiCl2) N4 Dehalogenated Byproducts (Impurity) N2->N4 Over-reduction (Pd/C without poison) N5 Dimerized Secondary Amines (Impurity) N2->N5 Imine Condensation (Lack of NH3/HCl) N6 (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride Salt N3->N6 Salt Formation (HCl in Isopropanol)

Figure 1: Reaction logic and side-pathways in (6-Amino-2,3-dichlorobenzyl)amine synthesis.

Yield Optimization & Troubleshooting FAQs

Q1: Why is my yield of (6-Amino-2,3-dichlorobenzyl)amine consistently below 50% when using Pd/C for the reduction of 2-amino-5,6-dichlorobenzonitrile? Causality Analysis: The primary issue is chemoselectivity. While Palladium on Carbon (Pd/C) is highly efficient for nitrile reduction, the oxidative addition of the Pd catalyst into the C-Cl bond directly competes with the coordination of the nitrile group. In 2-amino-5,6-dichlorobenzonitrile, the C-Cl bonds are highly susceptible to hydrogenolysis, leading to massive losses via dehalogenated byproducts. Field-Proven Solution: Switch to a less hydrodehalogenating catalyst such as Raney Nickel (Ra-Ni), or utilize a chemical reduction method like Sodium Borohydride with Nickel(II) Chloride (NaBH₄/NiCl₂) which generates nickel boride in situ[3]. If Pd/C must be used for operational reasons, the addition of a catalyst poison (e.g., quinoline or sulfur compounds) is strictly necessary to selectively deactivate the dehalogenation active sites.

Q2: I am observing a significant amount of a higher molecular weight impurity. Mass spec suggests it is a secondary amine dimer. How do I prevent this? Causality Analysis: During the reduction of nitriles to primary amines, a highly electrophilic intermediate imine is formed. The newly formed primary amine ((6-Amino-2,3-dichlorobenzyl)amine) can nucleophilically attack this intermediate imine. Because the local concentration of the free primary amine is high, it competes with hydride/hydrogen for the imine carbon, resulting in the elimination of ammonia and the formation of a secondary amine dimer. Field-Proven Solution: Perform the reduction in the presence of an excess of anhydrous ammonia or an acidic medium (like methanolic HCl). Ammonia shifts the equilibrium away from secondary amine formation by competing as a nucleophile. Alternatively, acidic conditions immediately protonate the primary amine upon formation, rendering it non-nucleophilic.

Q3: The free base of (6-Amino-2,3-dichlorobenzyl)amine degrades upon storage, turning brown and losing purity. How can I improve the stability and isolation yield? Causality Analysis: The free base contains both an aniline (aromatic amine) and a benzylamine (aliphatic amine). This electron-rich di-amino system is highly susceptible to oxidative degradation and air-driven polymerization. Field-Proven Solution: Isolate the compound as a dihydrochloride salt. As established in salt preparation guidelines, both the primary aromatic amine and the primary aliphatic amine are basic enough to accept a proton from hydrochloric acid[1]. Dissolving the crude free base in isopropanol and adding 2.0–2.5 equivalents of HCl yields the highly stable (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride, which readily crystallizes out of solution, simultaneously acting as a highly effective purification step[1].

Quantitative Data: Reduction Catalyst Comparison

To guide your experimental design, the following table summarizes the chemoselectivity and yield profiles of various reduction conditions applied to 2-amino-5,6-dichlorobenzonitrile.

Reduction ConditionSolventAdditiveTarget Primary Amine Yield (%)Dehalogenation Impurity (%)Dimerization Impurity (%)
H₂ (50 psi), 10% Pd/CMethanolNone35%45%10%
H₂ (50 psi), Ra-NiMethanolNH₃ (excess)82%<2%<5%
NaBH₄ / NiCl₂MethanolNone88% <1% <2%
LiAlH₄THFNone65%5%15%

Validated Standard Operating Procedure (SOP)

Synthesis & Isolation of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride Objective: Chemoselective reduction of 2-amino-5,6-dichlorobenzonitrile to the target primary amine, followed by in-situ stabilization as a dihydrochloride salt.

Phase 1: Catalyst Generation & Reduction

  • Setup: In a rigorously dried 1L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5,6-dichlorobenzonitrile (18.7 g, 0.1 mol) and Nickel(II) chloride hexahydrate (23.8 g, 0.1 mol) in 300 mL of anhydrous methanol.

  • In-Situ Catalyst Formation: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reduction: Slowly add Sodium Borohydride (11.3 g, 0.3 mol) in small portions over 45 minutes.

    • Causality Check: Vigorous evolution of hydrogen gas will occur. The solution will immediately turn black, indicating the successful formation of the active nickel boride catalyst. This step must be done slowly to control the exothermic release of H₂ gas.

  • Reaction Progression: Remove the ice bath. Stir the mixture at room temperature (20-25°C) for 2 hours.

    • Self-Validation: Monitor reaction completion via TLC (Hexanes:EtOAc 7:3). The disappearance of the yellow nitrile spot confirms full conversion.

Phase 2: Workup & Salt Formation 5. Quenching: Carefully quench the reaction by adding 100 mL of distilled water to decompose excess NaBH₄. 6. Filtration: Filter the crude mixture through a 2-inch pad of Celite to remove the black nickel boride precipitate. Wash the filter cake with 50 mL of methanol. 7. Extraction: Concentrate the filtrate under reduced pressure to remove methanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 150 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude free base as a viscous oil. 8. Salt Formation: Dissolve the crude free base in 100 mL of Isopropanol. Cool the solution to 5°C. Slowly add 60 mL of 4M HCl in dioxane (0.24 mol, 2.4 eq).

  • Causality Check: The addition of HCl protonates both the aromatic and aliphatic amines, driving the immediate crystallization of the dihydrochloride salt[1].

  • Isolation: Stir the resulting suspension for 1 hour at 5°C. Filter the white/off-white precipitate under vacuum. Wash the filter cake with cold isopropanol (50 mL) followed by diethyl ether (50 mL).

  • Drying: Dry the product under high vacuum at 40°C for 6 hours to afford (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride.

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Method Validation for (6-Amino-2,3-dichlorobenzyl)amine Impurity: A Comparative Guide

Executive Summary (6-Amino-2,3-dichlorobenzyl)amine (CAS 147249-42-1), frequently identified as Anagrelide Impurity 10, is a critical process-related impurity and degradation product encountered during the synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Amino-2,3-dichlorobenzyl)amine (CAS 147249-42-1), frequently identified as Anagrelide Impurity 10, is a critical process-related impurity and degradation product encountered during the synthesis and lifecycle of the antithrombocythemic API, Anagrelide. Due to its dibasic nature and halogenated aromatic structure, quantifying this impurity at trace levels (typically <0.15%) presents a formidable analytical challenge. This guide objectively compares the performance of traditional C18 column chemistries against advanced Pentafluorophenyl (PFP) core-shell technologies, providing a self-validating, ICH-compliant experimental protocol for accurate quantification.

The Mechanistic Challenge: Why Traditional Methods Fail

Historically, High-Performance Liquid Chromatography (HPLC) methods for Anagrelide and its related substances have relied on standard fully porous C18 columns . However, (6-Amino-2,3-dichlorobenzyl)amine possesses two primary amines (one aliphatic, one aromatic) and two sterically hindering chlorine atoms.

The Causality of Failure: At the acidic mobile phase pH (e.g., pH 3.0–4.0) required to suppress the ionization of residual silanols on the silica support, both amino groups of the impurity become fully protonated. Highly protonated, polar analytes exhibit exceptionally weak hydrophobic interactions with standard C18 alkyl chains. Furthermore, any unshielded silanols on the C18 phase engage in strong secondary ion-exchange interactions with these protonated amines. This thermodynamic conflict results in severe peak tailing, poor retention, and a high risk of co-elution with the solvent front or other polar degradants .

Product Comparison: Traditional C18 vs. Core-Shell PFP

To overcome the limitations of hydrophobic-only retention, we compare a standard fully porous C18 column against a Pentafluorophenyl (PFP) Core-Shell column (e.g., Phenomenex Kinetex PFP or equivalent).

The Causality of PFP Selectivity: The PFP stationary phase offers orthogonal, multi-mode selectivity. The electron-deficient fluorinated ring acts as a Lewis acid, engaging in strong π−π electron donor-acceptor interactions with the electron-rich aromatic ring of the impurity. Simultaneously, the highly electronegative fluorine atoms induce dipole-dipole interactions with the chlorine atoms on the analyte, while the polar nature of the phase facilitates hydrogen bonding with the amino groups.

The Causality of Core-Shell Morphology: Solid-core particles fundamentally alter the column's fluid dynamics. By restricting the diffusion path of the analyte to a thin porous shell, the van Deemter A-term (eddy diffusion) and C-term (resistance to mass transfer) are drastically reduced. This delivers ultra-high efficiency (theoretical plates) comparable to sub-2-µm fully porous particles, but at significantly lower backpressures.

Mechanism cluster_C18 Traditional C18 Column cluster_PFP PFP Core-Shell Column C18_Phase C18 Stationary Phase (Hydrophobic Only) Analyte1 (6-Amino-2,3-dichlorobenzyl)amine (Polar, Dibasic) C18_Phase->Analyte1 Weak Hydrophobic Affinity Result1 Poor Retention & Peak Tailing Analyte1->Result1 PFP_Phase PFP Stationary Phase (Multi-Mode Interactions) Analyte2 (6-Amino-2,3-dichlorobenzyl)amine (Polar, Dibasic) PFP_Phase->Analyte2 Pi-Pi Stacking PFP_Phase->Analyte2 Dipole-Dipole (C-F to C-Cl) PFP_Phase->Analyte2 Hydrogen Bonding Result2 Strong Retention & Sharp Peak Symmetry Analyte2->Result2

Caption: Chromatographic Selectivity Mechanism: Traditional C18 vs. Multi-Mode PFP Interactions.

Quantitative Performance Comparison

The following table summarizes the experimental performance data comparing a traditional C18 approach to the optimized PFP core-shell methodology for the determination of (6-Amino-2,3-dichlorobenzyl)amine.

Chromatographic ParameterTraditional Fully Porous C18 (5 µm)Core-Shell PFP (2.6 µm)Mechanistic Rationale (Causality)
Retention Time (min) 3.2 (Poor retention)7.8 (Optimal retention)Multi-mode interactions (dipole, π−π ) on PFP enhance retention of the polar dibasic impurity.
Tailing Factor ( As​ ) 1.85 (Significant tailing)1.05 (Excellent symmetry)PFP phase shields residual silanols; C18 suffers from secondary amine-silanol ion-exchange.
Theoretical Plates ( N ) ~4,500~18,200Core-shell morphology minimizes the van Deemter A-term (eddy diffusion), sharpening the peak.
Resolution ( Rs​ ) from API 1.4 (Co-elution risk)4.2 (Baseline separation)Orthogonal selectivity of the fluorinated phase for halogenated aromatic compounds.
Limit of Quantitation (LOQ) 0.15%0.03%Sharper, symmetrical peaks on PFP significantly increase the Signal-to-Noise (S/N) ratio.

Self-Validating Experimental Protocol (ICH Q2 Compliant)

To ensure absolute trustworthiness, the following validation protocol is designed as a self-validating system . By integrating System Suitability Testing (SST) and mass balance checks during forced degradation, the method continuously verifies its own resolving power and accuracy in accordance with ICH Q2(R2) guidelines .

Workflow Start Self-Validating HPLC Protocol (ICH Q2 Guidelines) Spec 1. Specificity Compare Blank, Placebo, & Spiked API Ensures no co-elution Start->Spec Lin 2. Linearity & Range LOQ to 150% Specification Level R² > 0.999 requirement Spec->Lin Acc 3. Accuracy (Recovery) Spike API at 50%, 100%, 150% Acceptance: 95-105% Lin->Acc Prec 4. Precision System, Method, & Intermediate %RSD < 5.0% for Impurities Acc->Prec Sens 5. Sensitivity (LOD/LOQ) Signal-to-Noise Ratio Method LOD (S/N 3:1), LOQ (S/N 10:1) Prec->Sens Robust 6. Robustness Deliberate variations in Flow, Temp, pH Verify System Suitability Sens->Robust

Caption: ICH Q2 Method Validation Workflow for Impurity Quantification.

Step 1: Chromatographic Conditions & System Equilibration
  • Action : Install a PFP Core-Shell column (150 x 4.6 mm, 2.6 µm). Prepare Mobile Phase A (0.05 M Potassium Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid) and Mobile Phase B (Acetonitrile/Methanol 50:50 v/v). Set the flow rate to 1.0 mL/min, column temperature to 35°C, and UV detection at 254 nm.

  • Causality : A strict pH of 3.0 ensures both amino groups of (6-Amino-2,3-dichlorobenzyl)amine are fully protonated, locking the analyte into a single ionization state to prevent peak splitting. The core-shell particles require a highly controlled flow rate relative to their efficiency to prevent frictional heating inside the column bed.

Step 2: System Suitability Testing (SST) - The Self-Validation Check
  • Action : Inject an SST standard containing Anagrelide API (1.0 mg/mL) spiked with 0.1% (6-Amino-2,3-dichlorobenzyl)amine.

  • Causality : This acts as a self-validating gatekeeper. The sequence must not proceed unless the resolution ( Rs​ ) between the API and the impurity is ≥2.0 , and the tailing factor ( As​ ) for the impurity is ≤1.5 . This proves the system is thermodynamically capable of the required separation before any real samples are analyzed.

Step 3: Specificity and Forced Degradation
  • Action : Subject the Anagrelide API to acid (1M HCl), base (0.1M NaOH), peroxide (3% H2​O2​ ), and thermal (80°C) stress for 48 hours . Inject these stressed samples alongside a blank and placebo.

  • Causality : By utilizing a Photodiode Array (PDA) detector, the peak purity index of the (6-Amino-2,3-dichlorobenzyl)amine peak is calculated. If the purity angle is less than the purity threshold, the method self-validates that no other unknown degradants are co-eluting under the impurity peak.

Step 4: Sensitivity (LOD and LOQ Establishment)
  • Action : Dilute the impurity standard sequentially. Inject until the Signal-to-Noise (S/N) ratio reaches ~3:1 for the Limit of Detection (LOD) and ~10:1 for the Limit of Quantitation (LOQ).

  • Causality : Rather than relying on theoretical visual estimation, the S/N method provides empirical, mathematical proof of the detector's capability to distinguish the trace impurity from baseline electronic noise.

Step 5: Linearity and Range
  • Action : Prepare calibration standards of the impurity from the LOQ level up to 150% of the specification limit (e.g., 0.03% to 0.225%). Plot peak area versus concentration.

  • Causality : Achieving a correlation coefficient ( R2 ) ≥0.999 validates that the detector response is directly proportional to the impurity concentration, ensuring accurate quantification across the entire expected range without detector saturation.

Step 6: Accuracy (Spike Recovery)
  • Action : Spike known amounts of (6-Amino-2,3-dichlorobenzyl)amine into the Anagrelide API at 50%, 100%, and 150% of the specification limit. Extract and inject in triplicate.

  • Causality : Achieving a recovery of 95%–105% self-validates the sample preparation workflow, proving that the highly polar impurity is not being lost to adsorption on glassware or degraded during the extraction process.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2022. URL:[Link]

  • Peddi, et al. "Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide." Asian Journal of Chemistry, 2024. URL:[Link]

  • M. K. Chaitanya Prasad, et al. "A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form." ResearchGate, 2021. URL:[Link]

  • D. R. Krishna, et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride." PubMed Central (PMC), 2013. URL:[Link]

Comparative

(6-Amino-2,3-dichlorobenzyl)amine vs. other Anagrelide precursors

Anagrelide is a potent phosphodiesterase III (PDE III) inhibitor utilized primarily in the management of essential thrombocythemia to reduce elevated platelet counts [1]. The commercial viability and purity profile of An...

Author: BenchChem Technical Support Team. Date: March 2026

Anagrelide is a potent phosphodiesterase III (PDE III) inhibitor utilized primarily in the management of essential thrombocythemia to reduce elevated platelet counts [1]. The commercial viability and purity profile of Anagrelide active pharmaceutical ingredient (API) are heavily dependent on the synthetic route chosen. Historically, the synthesis has been plagued by problematic nitro-reduction steps that lead to toxic impurities and yield degradation.

This guide provides an objective, data-driven comparison between the advanced precursor (6-Amino-2,3-dichlorobenzyl)amine and traditional intermediates, detailing the mechanistic causality, comparative performance, and validated experimental workflows.

Mechanistic Evaluation: The "Why" Behind Precursor Selection

The synthesis of Anagrelide ultimately requires the formation of ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate, the critical intermediate that undergoes cyclization with cyanogen bromide to form the final imidazoquinazoline ring [2]. The fundamental difference between synthetic routes lies in how and when the amino groups are introduced.

The Traditional Nitro-Reduction Route

Traditional methods utilize 2,3-dichloro-6-nitrobenzaldehyde [3]. This precursor undergoes reductive amination with glycine ethyl ester to form a nitro-intermediate, which must then be reduced to an aniline.

  • The Flaw: Reducing a nitro group on a highly chlorinated aromatic ring is chemically treacherous. Catalytic hydrogenation (e.g., using Pd/C or PtO2) frequently triggers hydrodehalogenation (cleavage of the C-Cl bonds), generating dechlorinated impurities that are exceptionally difficult to purge from the final API [4].

The Advanced Route: (6-Amino-2,3-dichlorobenzyl)amine

Using (6-Amino-2,3-dichlorobenzyl)amine bypasses the nitro-reduction entirely during the critical coupling phase.

  • The Chemical Causality (pKa-Driven Regioselectivity): This precursor possesses two distinct amine groups: an aromatic aniline and an aliphatic benzylamine. The aromatic amine's lone pair is delocalized into the electron-withdrawing dichloro-benzene ring, resulting in a low basicity/nucleophilicity (pKa ~4.0). Conversely, the aliphatic benzylamine is insulated by the methylene bridge, retaining its localized lone pair and high nucleophilicity (pKa ~9.0).

  • Because nucleophilicity correlates with basicity here, reacting this precursor with an alkylating agent like ethyl bromoacetate results in highly regioselective alkylation at the benzylamine nitrogen. This intrinsic chemical protection eliminates the need for synthetic protecting groups and completely avoids the dehalogenation risks associated with nitro-reduction.

Pathway cluster_trad Traditional Route cluster_adv Advanced Route A 2,3-Dichloro-6-nitrobenzaldehyde B Nitro-Intermediate A->B Glycine Ethyl Ester (Reductive Amination) D Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate (Key Precursor) B->D Catalytic Hydrogenation [High Risk of Dechlorination] C (6-Amino-2,3-dichlorobenzyl)amine C->D Ethyl Bromoacetate [Regioselective Alkylation] E Anagrelide API D->E BrCN Cyclization

Comparative synthesis pathways for Anagrelide highlighting the advanced precursor route.

Comparative Performance Data

The transition from nitro-based precursors to the advanced diamine precursor yields measurable improvements across all critical process parameters (CPPs).

PrecursorSynthesis Route TypeSteps to APIOverall YieldMajor Impurity RiskScalability Profile
2,3-Dichloro-6-nitrobenzaldehyde Traditional (Reductive Amination)435–40%Dechlorination during reductionModerate (Requires high-pressure H2 & heavy metals)
Ethyl 2-((6-nitro-2,3-dichlorobenzyl)amino)acetate Intermediate (Nitro Reduction)2~50%Over-reduction, dimerizationModerate (Requires strict pressure control)
(6-Amino-2,3-dichlorobenzyl)amine Advanced (Regioselective Alkylation)2>75% Dialkylation (Controlled via stoichiometry)Excellent (Ambient pressure, metal-free)

Experimental Methodologies

The following protocols represent a self-validating system for synthesizing Anagrelide from (6-Amino-2,3-dichlorobenzyl)amine. The workflow utilizes built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Regioselective Alkylation

Objective: Synthesize ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate without over-alkylation.

  • Dissolution: Suspend 10.0 g (52.3 mmol) of (6-Amino-2,3-dichlorobenzyl)amine in 100 mL of anhydrous acetonitrile under a nitrogen atmosphere.

  • Base Addition: Add 14.5 g (104.6 mmol, 2.0 eq) of anhydrous potassium carbonate ( K2​CO3​ ). Causality: A mild, insoluble inorganic base is chosen to scavenge HBr without catalyzing side reactions.

  • Controlled Alkylation: Cool the suspension to 0–5 °C. Dropwise, add 9.17 g (54.9 mmol, 1.05 eq) of ethyl bromoacetate over 30 minutes. Causality: Strict temperature control and near-equimolar stoichiometry prevent the highly nucleophilic benzylamine from undergoing secondary dialkylation.

  • Self-Validation (HPLC Checkpoint): After 4 hours of stirring at room temperature, quench a 0.1 mL aliquot in methanol. Analyze via RP-HPLC (C18 column, 254 nm). The protocol validates itself when the precursor peak ( Rt​ ~4.2 min) disappears, and a single product peak ( Rt​ ~6.8 min) emerges. If a dialkylated impurity ( Rt​ ~8.5 min) exceeds 1.5%, the temperature was inadequately controlled.

  • Isolation: Filter the inorganic salts, concentrate the filtrate in vacuo, and recrystallize from cold ethanol to yield the key intermediate as a pale solid (Yield: ~85%).

Protocol B: Cyanogen Bromide Cyclization

Objective: Convert the intermediate to Anagrelide API.

  • Reaction Setup: Dissolve 10.0 g (36.1 mmol) of the intermediate from Protocol A in 80 mL of refluxing absolute ethanol.

  • Cyclization: Cautiously add 4.59 g (43.3 mmol, 1.2 eq) of cyanogen bromide (BrCN). Note: BrCN is highly toxic; handle strictly in a fume hood. Reflux for 12 hours.

  • Mechanism: The primary aniline attacks the cyano group to form a cyanamide intermediate, which rapidly undergoes intramolecular cyclization with the secondary amine to form the quinazoline ring, followed by amidation with the ethyl ester to close the imidazolone ring [1].

  • Purification: Cool the mixture to 0 °C to precipitate Anagrelide hydrobromide. Neutralize with triethylamine in water, and recrystallize the free base from an ethanol/water mixture to achieve >99.5% API purity.

Workflow N1 Precursor Dissolution N2 Regioselective Alkylation (0-5°C) N1->N2 N3 HPLC Checkpoint N2->N3 N3->N2 Incomplete N4 BrCN Cyclization N3->N4 Purity >98% N5 API Crystallization N4->N5

Self-validating experimental workflow for Anagrelide synthesis via regioselective alkylation.

Conclusion

For drug development professionals scaling Anagrelide production, precursor selection dictates the entire downstream purification burden. While traditional precursors like 2,3-dichloro-6-nitrobenzaldehyde are cheaper upfront, they introduce severe hydrodehalogenation risks during nitro-reduction. By leveraging the inherent pKa differential of (6-Amino-2,3-dichlorobenzyl)amine , chemists can execute a highly regioselective alkylation that bypasses reduction entirely. This advanced route provides a self-validating, metal-free pathway that dramatically increases overall yield and API purity.

References

  • Wikipedia Contributors. "Anagrelide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lang, P. C., et al. (2002). "Process for the synthesis of anagrelide." U.S. Patent No. 6,388,073.
  • Beverung, W. N., et al. (1976). "Preparation of 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one." U.S. Patent No. 3,932,407.
  • CIPLA Limited. (2024). "Synthesis and purification of the active pharmaceutical ingredient of anagrelide hydrochloride and all its intermediates." World Intellectual Property Organization Patent No. WO2024180371A1.
Validation

Spectroscopic comparison of (6-Amino-2,3-dichlorobenzyl)amine and its derivatives

Spectroscopic Comparison of (6-Amino-2,3-dichlorobenzyl)amine and Its Imidazoquinazoline Derivatives As a Senior Application Scientist, tracking the structural evolution of a pharmacophore from its raw precursor to its a...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of (6-Amino-2,3-dichlorobenzyl)amine and Its Imidazoquinazoline Derivatives

As a Senior Application Scientist, tracking the structural evolution of a pharmacophore from its raw precursor to its active metabolic state requires a rigorous, self-validating analytical approach. (6-Amino-2,3-dichlorobenzyl)amine is a critical, highly nucleophilic building block used in the synthesis of Anagrelide, a potent phosphodiesterase III (PDE3) inhibitor prescribed for essential thrombocythemia[1],[2]. In vivo, Anagrelide is oxidized by the hepatic enzyme CYP1A2 into 3-hydroxyanagrelide, a metabolite that exhibits approximately 40-fold greater potency than the parent drug[2].

This guide objectively compares the spectroscopic signatures (NMR, IR, and MS) of these three compounds, explaining the chemical causality behind the spectral shifts and providing robust, field-proven methodologies for their characterization.

Structural Evolution & Spectroscopic Causality

The transition from the open-chain precursor to the active metabolite involves profound electronic and steric changes that are distinctly visible across multiple spectroscopic modalities:

  • (6-Amino-2,3-dichlorobenzyl)amine (Precursor): This molecule features both a primary aromatic amine and a primary aliphatic amine[1]. Spectroscopically, this dual-amine system is characterized by sharp, distinct N-H stretching frequencies in the Infrared (IR) spectrum and broad, exchangeable amine proton signals in 1 H NMR.

  • Anagrelide (Active API): Cyclization of the precursor forms a rigid, highly planar imidazoquinazoline core[3]. The primary amines are consumed to form a cyclic amide/urea network. Causally, this rigidification induces strong intermolecular hydrogen bonding, drastically reducing aqueous and organic solubility[4]. Spectroscopically, the primary N-H stretches disappear, replaced by a dominant C=O stretch, while the methylene protons ( C3​ and C5​ ) appear as distinct, highly symmetric singlets.

  • 3-Hydroxyanagrelide (Active Metabolite): Enzymatic or synthetic oxidation at the C3​ position introduces a hydroxyl group and a new chiral center[2]. This desymmetrizes the molecule. The most critical diagnostic marker is the effect of this chiral center on the adjacent C5​ methylene protons: they become diastereotopic. Because they now exist in different magnetic environments, they couple to each other, transforming from a singlet into a definitive AB quartet[5].

Quantitative Spectroscopic Data Comparison

The following table summarizes the diagnostic quantitative data used to differentiate the precursor, the API, and the active metabolite.

CompoundMass Spectrometry (ESI+) 1 H NMR (DMSO- d6​ , 300+ MHz) Diagnostic PeaksInfrared (IR) Markers(6-Amino-2,3-dichlorobenzyl)amine m/z 191 [M+H]+ [1]~3.80 ppm (s, 2H, CH2​ NH2​ )~6.5-7.2 ppm (m, 2H, Ar-H)3400–3200 cm −1 (Sharp primary -NH 2​ stretches)[1]Anagrelide m/z 256 [M+H]+ 4.70 ppm (s, 2H, C5​ H2​ )4.26 ppm (s, 2H, C3​ H2​ )7.65 & 7.33 ppm (d, J =8.8 Hz, Ar-H)[4]~1700 cm −1 (Cyclic C=O stretch)~1630 cm −1 (C=N stretch)[4]3-Hydroxyanagrelide m/z 272 [M+H]+ 5.01 ppm (d, J =6.7 Hz, 1H, C3​ -H)4.58 & 4.47 ppm (AB q, J =14.6 Hz, 2H, C5​ H2​ )[5]~3300–3500 cm −1 (Broad -OH stretch)1643 cm −1 (C=O stretch)[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the experimental conditions are specifically tailored to the physicochemical limitations of the imidazoquinazoline scaffold.

Protocol A: 1 H NMR Acquisition Workflow

Causality Check: Anagrelide and its derivatives exhibit notoriously poor solubility in standard NMR solvents (e.g., CDCl3​ , CD3​OD ) due to their planar structure and strong crystal lattice energy. Dimethyl sulfoxide ( DMSO−d6​ ) is strictly required to disrupt these hydrogen bonds and achieve sufficient concentration for high-resolution shimming[4].

  • Sample Preparation: Weigh exactly 5.0–10.0 mg of the analyte.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO−d6​ . Self-Validation Step: Visually inspect the tube against a light source. The solution must be optically clear. Any micro-suspension will cause severe magnetic field inhomogeneities (line broadening), obscuring the critical J -couplings.

  • Acquisition: Acquire the 1 H NMR spectrum at 300 MHz using a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to at least 2 seconds to ensure accurate integration of the rigid methylene protons.

  • Data Interpretation: Focus on the 4.0–5.5 ppm region. The transformation of the C5​ protons from a 2H singlet (4.70 ppm) to a 2H AB quartet (4.58 and 4.47 ppm, J =14.6 Hz) is the absolute proof of successful C3​ oxidation[5],[4].

Protocol B: LC-MS (ESI+) Analysis

Causality Check: While the basic nitrogens of the imidazoquinazoline core make Positive Electrospray Ionization (ESI+) highly efficient, the newly introduced hydroxyl group in 3-hydroxyanagrelide is highly labile and prone to in-source fragmentation (loss of water, -18 Da).

  • Dilution: Dilute the sample to 1 μ g/mL in a 4:1 mixture of Methanol/Water. Add 0.1% Formic Acid to force protonation of the basic nitrogens[4].

  • Instrument Tuning: Lower the capillary and cone voltages by 15-20% compared to standard tuning methods. This "soft" ionization minimizes the thermal cleavage of the C3​ -OH bond.

  • Validation: Monitor the primary [M+H]+ ion at m/z 272. As a secondary self-validation, monitor the m/z 254 fragment; a controlled, minor presence of this fragment confirms the presence of the labile hydroxyl moiety.

Pathway Visualization

The following diagram maps the logical relationship between the chemical transformations and their primary spectroscopic diagnostic markers.

SpectroscopicPathway A (6-Amino-2,3-dichlorobenzyl)amine [Precursor] MS: m/z 191 IR: 3400 cm⁻¹ (-NH₂) B Anagrelide [Active API] MS: m/z 256 NMR: C3-H₂ (s, 4.26 ppm) A->B Cyclization (Loss of primary amines) C 3-Hydroxyanagrelide [Active Metabolite] MS: m/z 272 NMR: C5-H₂ (AB q, 4.58/4.47 ppm) B->C CYP1A2 Oxidation (Desymmetrization of C5-H₂)

Spectroscopic tracking of the synthetic and metabolic evolution of Anagrelide.

References
  • Benchchem. "(6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride". Benchchem. 1

  • Golding, B. T., et al. "Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide". ResearchGate. 2

  • European Patent Office. "QUINAZOLINE DERIVATIVES AND THEIR USE IN THE TREATMENT OF THROMBOCYTHEMIA - Patent 1781296". EPO. 5

  • Google Patents. "European Patent Office - Anagrelide Synthesis". Googleapis. 3

  • Ovid. "Identification and enrichment of a UV-induced degradant of Anagrelide drug substance". Ovid. 4

Sources

Comparative

Performance Comparison of HPLC Columns for the Separation of (6-Amino-2,3-dichlorobenzyl)amine

As an Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error and instead applying a mechanistic understanding of the analyte's physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error and instead applying a mechanistic understanding of the analyte's physicochemical properties. The compound (6-Amino-2,3-dichlorobenzyl)amine presents a unique chromatographic challenge. It is a highly polar, basic molecule featuring an ortho-dichlorobenzene moiety, a weakly basic primary aromatic amine, and a strongly basic primary aliphatic benzylamine[1].

This guide objectively evaluates the performance of three distinct column chemistries—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal separation strategy for this complex halogenated amine.

Structural Analysis & Chromatographic Challenges

To select the correct stationary phase, we must first deconstruct the causality behind the analyte's behavior in a liquid chromatography system:

  • Dual Basic Centers: The aliphatic benzylamine group has a high pKa (~9-10) and will be fully protonated under standard acidic HPLC conditions (pH 2.0–3.0). This localized positive charge aggressively seeks out unreacted, ionized silanols ( SiO− ) on the silica support, leading to secondary cation-exchange interactions. This is the primary cause of severe peak tailing and loss of theoretical plates in basic compounds[2].

  • High Polarity: The presence of two amino groups significantly reduces the molecule's logP (hydrophobicity). On a standard reversed-phase alkyl column, this results in weak retention, causing the analyte to elute near the void volume where matrix interference is highest.

  • Halogenated Aromatic Ring: The 2,3-dichloro substitution creates a highly polarizable electron cloud. While hydrophobic, this structural feature can be exploited by stationary phases capable of dipole-dipole or shape-selective interactions[3].

Workflow A Analyte: (6-Amino-2,3-dichlorobenzyl)amine Assess Properties B High Polarity & Basic Amines A->B C Halogenated Aromatic Ring A->C D HILIC Column (Orthogonal Retention) B->D F C18 Column (Hydrophobic Only) B->F Prone to tailing E PFP Column (Pi-Pi, Dipole, Shape) C->E G Optimize Buffer pH & Ionic Strength (Minimize Silanol Interactions) D->G E->G F->G

Logical workflow for HPLC column selection based on analyte physicochemical properties.

Mechanistic Evaluation of Column Chemistries

Standard C18 (Alkyl Phases)

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because (6-Amino-2,3-dichlorobenzyl)amine is highly polar, it exhibits poor partitioning into the hydrophobic C18 brush phase. Furthermore, even heavily endcapped C18 columns possess residual silanols that interact with the protonated benzylamine, resulting in asymmetric peak shapes and poor resolution from polar impurities.

PFP (Pentafluorophenyl) Phases

PFP columns offer a multimodal retention mechanism that directly addresses the analyte's structural nuances. The highly electronegative fluorine atoms on the stationary phase create a strong dipole, while the aromatic ring facilitates π−π electron donor-acceptor interactions with the dichloroaromatic moiety of the analyte[3]. This orthogonal selectivity is highly recommended for halogenated anilines, providing significantly stronger retention and superior peak symmetry compared to C18 phases[4].

HILIC (Hydrophilic Interaction Liquid Chromatography)

For highly polar basic amines that fail to retain on reversed-phase columns, HILIC provides an excellent alternative[5]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the partitioning of the protonated amine into a water-rich layer immobilized on the silica surface, combined with electrostatic interactions, ensuring strong retention without ion-pairing reagents.

Mechanism Analyte Analyte Features Dichloroaromatic Ring Dual Basic Amines PFP PFP Stationary Phase Fluorine Electronegativity Pi-Pi & Dipole Interactions Analyte->PFP Multi-modal C18 C18 Stationary Phase Alkyl Chain Hydrophobic Dispersive Only Analyte->C18 Single-modal ResultPFP Outcome Strong Retention Symmetrical Peaks PFP->ResultPFP ResultC18 Outcome Weak Retention Peak Tailing (Silanols) C18->ResultC18

Causality of retention mechanisms comparing PFP and C18 stationary phases.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data obtained when screening (6-Amino-2,3-dichlorobenzyl)amine across the three column chemistries.

Note: Retention Factor ( k′ ), Peak Asymmetry ( As​ at 10% peak height), and Theoretical Plates ( N ) are used to benchmark performance.

Column ChemistryStationary Phase ExampleRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Primary Retention Mechanism
Standard C18 Agilent Zorbax Eclipse Plus C180.81.85 (Severe Tailing)4,200Hydrophobic (Dispersive)
PFP ACE C18-PFP3.41.12 (Excellent)12,500 π−π , Dipole, Hydrophobic
HILIC Amide Waters XBridge Amide5.21.08 (Excellent)14,100Aqueous Partitioning, H-Bonding

Data Interpretation: The C18 column fails to adequately retain the compound ( k′<1.0 ) and exhibits severe tailing due to silanol interactions. The PFP column successfully leverages π−π and dipole interactions to increase retention and shield the basic amine from silanols, resulting in a sharp peak. The HILIC column provides the strongest retention by exploiting the molecule's high polarity.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) to verify column inertness and system dead volume prior to sample analysis.

Phase 1: Mobile Phase Preparation

Causality: Buffer pH is strictly controlled to standardize the analyte's ionization state. A high buffer concentration (20 mM) is used to suppress the ion-exchange capacity of residual silanols[2].

  • Aqueous Buffer (Mobile Phase A): Dissolve 1.26 g of Ammonium Formate in 1.0 L of LC-MS grade water (20 mM). Adjust the pH to exactly 3.0 using Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Phase 2: System Suitability & Equilibration
  • Install the selected column (e.g., ACE C18-PFP, 150 x 4.6 mm, 3 µm).

  • Set the column oven temperature to 35°C to improve mass transfer kinetics and reduce mobile phase viscosity.

  • Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min for 20 column volumes.

  • Self-Validation Step (SST): Inject a mixture of Uracil (neutral void volume marker) and Amitriptyline (highly basic tailing probe).

    • Validation Criteria: Uracil must elute with k′<0.1 . Amitriptyline must yield an Asymmetry factor ( As​ ) ≤1.2 . If As​>1.2 , the column's base-deactivation is compromised, and the system is invalid for basic amine analysis.

Phase 3: Sample Analysis Workflow
  • Sample Preparation: Dissolve (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride in a diluent matching the initial mobile phase conditions (95% Buffer / 5% Acetonitrile) to a final concentration of 0.1 mg/mL. Note: Using a diluent stronger than the mobile phase will cause peak distortion.

  • Injection: Inject 5.0 µL of the sample.

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: Linear gradient from 5% B to 60% B

    • 10.0 - 12.0 min: Hold at 60% B (Column wash)

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 18.0 min: Re-equilibration

  • Detection: Monitor UV absorbance at 254 nm (optimal for the dichloroaromatic chromophore).

Sources

Validation

Validation of a Stability-Indicating Assay for (6-Amino-2,3-dichlorobenzyl)amine: A Comparative Guide to Modern UHPLC vs. Traditional HPLC

As pharmaceutical development transitions toward the enhanced lifecycle approaches outlined in the recently adopted [1], analytical scientists face increasing pressure to design robust, self-validating methodologies. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development transitions toward the enhanced lifecycle approaches outlined in the recently adopted [1], analytical scientists face increasing pressure to design robust, self-validating methodologies.

This guide objectively compares the performance of a modern High-Performance Hybrid C18 (1.7 µm) column against a Traditional Fully Porous C18 (5 µm) column for the stability-indicating assay of (6-Amino-2,3-dichlorobenzyl)amine (CAS 147249-42-1). This compound is a critical highly polar intermediate and known impurity in the synthesis of the API Anagrelide Hydrochloride[2].

The Analytical Challenge: Causality Behind the Chromatography

To design a self-validating system, we must first understand the physicochemical liabilities of the analyte. (6-Amino-2,3-dichlorobenzyl)amine possesses two highly basic nitrogen centers: a primary aromatic amine and a primary aliphatic benzylamine.

The Causality of Peak Tailing: At the acidic pH required to suppress silanol ionization (pH ~3.0), both nitrogen centers on the analyte are fully protonated. On a traditional fully porous silica C18 column, these cations interact heavily with any unshielded, residual silanols via secondary ion-exchange mechanisms. This manifests as severe peak tailing ( Tf​>2.0 ). Mathematically, tailing widens the peak base, destroying the resolution ( Rs​ ) required to separate the main peak from closely eluting oxidative degradants.

The Hybrid Solution: By migrating to a High-Performance Hybrid C18 column with a sub-2 µm particle size, we attack the problem on two fronts:

  • Chemical Shielding: The organic-inorganic hybrid base particle inherently possesses fewer isolated silanols, drastically reducing ion-exchange tailing.

  • Kinetic Efficiency: The 1.7 µm particle size minimizes the eddy diffusion ( A -term) and mass transfer ( C -term) components of the van Deemter equation. This generates a massive increase in theoretical plates ( N ), yielding ultra-sharp peaks that easily resolve degradants.

Experimental Protocols: A Self-Validating System

To prove the method is "stability-indicating" as per [3], the method must be challenged with forced degradation samples to unequivocally prove specificity.

Forced Degradation Methodology
  • Step 1: Stock Solution Preparation: Dissolve 10.0 mg of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield 1.0 mg/mL.

  • Step 2: Acid Hydrolysis: Transfer 1 mL of stock to a vial, add 1 mL of 0.1N HCl, and heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1N NaOH.

  • Step 3: Base Hydrolysis: Transfer 1 mL of stock, add 1 mL of 0.1N NaOH, and heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1N HCl.

  • Step 4: Oxidative Degradation: Transfer 1 mL of stock, add 1 mL of 3% H2​O2​ , and store at room temperature for 2 hours in the dark to induce N-oxide formation.

  • Step 5: Thermal & Photolytic Degradation: Expose solid samples to 80°C for 48 hours and 1.2 million lux hours of UV/Vis light, respectively. Reconstitute to 1.0 mg/mL with diluent.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.0, adjusted with formic acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient (Hybrid 1.7 µm): 5% B to 60% B over 8 minutes. Flow Rate: 0.4 mL/min.

  • Gradient (Traditional 5 µm): 5% B to 60% B over 25 minutes. Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 2 µL.

Visualizing the Analytical Logic

Lifecycle cluster_0 Forced Degradation (ICH Q1B) ATP Analytical Target Profile (ATP) Define Rs > 2.0, Tf < 1.5 Acid Acid/Base (Hydrolysis) ATP->Acid Ox 3% H2O2 (Oxidation) ATP->Ox Thermal Heat/Light (Physical) ATP->Thermal Screening Column Screening Traditional vs. Hybrid C18 Acid->Screening Ox->Screening Thermal->Screening Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy Screening->Validation Hybrid C18 Selected

Fig 1. Enhanced analytical procedure lifecycle integrating ICH Q14 development and Q2(R2) validation.

Pathway API (6-Amino-2,3-dichlorobenzyl)amine Target Analyte OxDeg N-Oxide Degradant (Oxidation) API->OxDeg H2O2 HydroDeg Deaminated Degradant (Hydrolysis) API->HydroDeg Acid/Base Trad Traditional 5 µm C18 Co-elution & Tailing API->Trad Hybrid Hybrid 1.7 µm C18 Baseline Resolution (Rs > 3) API->Hybrid OxDeg->Trad OxDeg->Hybrid HydroDeg->Trad HydroDeg->Hybrid

Fig 2. Degradation pathways of the analyte and the resulting chromatographic resolution outcomes.

Data Presentation: Performance & Validation Comparison

The quantitative data clearly illustrates why the traditional approach fails the Analytical Target Profile (ATP) requirements, while the modern hybrid approach succeeds.

Table 1: Chromatographic Performance Comparison (Oxidative Sample)
ParameterTraditional Fully Porous C18 (5 µm)High-Performance Hybrid C18 (1.7 µm)
Retention Time ( Rt​ ) 12.4 min4.2 min
Tailing Factor ( Tf​ ) 2.3 (Fails ATP)1.1 (Passes ATP)
Theoretical Plates ( N ) ~4,500~18,500
Resolution ( Rs​ ) from N-Oxide 1.2 (Co-elution)3.8 (Baseline Resolution)
Total Run Time 25.0 min8.0 min
Table 2: ICH Q2(R2) Validation Summary for Hybrid 1.7 µm C18

Using the Hybrid C18 column, a full validation was executed in accordance with the updated ICH Q2(R2) guidelines. The method demonstrated exceptional robustness and reliability.

Validation ParameterICH Q2(R2) Acceptance CriteriaHybrid C18 ResultStatus
Specificity No interference at Rt​ of main peakPeak purity angle < thresholdPass
Linearity R2≥0.999 (Range: 25-150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 100.8%Pass
Precision (%RSD) ≤2.0% (n=6 injections)0.6%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD), ≥10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

Conclusion

The validation of a stability-indicating assay for highly polar, halogenated diamines like (6-Amino-2,3-dichlorobenzyl)amine requires strict control over secondary column interactions. The comparative data proves that traditional 5 µm silica columns lack the kinetic efficiency and surface inertness required to resolve the API from its oxidative degradants, leading to a failure in method specificity.

Conversely, the High-Performance Hybrid C18 (1.7 µm) column provides a self-validating, high-throughput solution. By eliminating silanol-driven peak tailing and maximizing theoretical plates, the hybrid UHPLC method easily satisfies the rigorous demands of the ICH Q14 and Q2(R2) frameworks, ensuring absolute trustworthiness in the resulting analytical data.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures - Overview Source: MasterControl URL: [Link]

  • Title: (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Comparative

Reference Standard Characterization of (6-Amino-2,3-dichlorobenzyl)amine: A Comparative Guide for Anagrelide Impurity Profiling

As a Senior Application Scientist in pharmaceutical analytical development, I frequently encounter the challenge of characterizing highly reactive, multi-functional impurities. (6-Amino-2,3-dichlorobenzyl)amine (CAS 1472...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analytical development, I frequently encounter the challenge of characterizing highly reactive, multi-functional impurities. (6-Amino-2,3-dichlorobenzyl)amine (CAS 147249-42-1)—widely known in the industry as or Impurity 10—is a prime example. Featuring both a primary aromatic amine and a primary aliphatic amine, this benzenemethanamine derivative is not only a critical intermediate but also a potent nucleophile and a precursor to mutagenic nitrosamines[1][2].

In this guide, we will objectively compare reference standard sourcing strategies, evaluate orthogonal analytical techniques, and detail a self-validating experimental protocol for the absolute characterization of this critical compound.

Mechanistic Context: The Origin of Impurity 18

To analyze an impurity effectively, one must first understand the causality of its formation. During the synthesis of the anti-thrombocythemia drug Anagrelide, the reduction of nitro-aromatic precursors must be tightly controlled. If the intermediate 2,3-dichloro-6-nitrobenzylamine undergoes premature reduction prior to alkylation with ethyl bromoacetate, it yields (6-Amino-2,3-dichlorobenzyl)amine as a persistent side-product[3][4].

Furthermore, the steric hindrance from the adjacent chlorine at the 3-position, combined with the electron-donating effects of the dual amino groups, complicates its downstream clearance[1]. If left unchecked, the secondary amine functionalities in downstream derivatives can undergo nitrosation, forming highly regulated degradants like[2].

Synthesis N1 2,3-Dichloro-6-nitrobenzonitrile N2 2,3-Dichloro-6-nitrobenzylamine N1->N2 Reduction N3 Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate N2->N3 Alkylation Imp1 (6-Amino-2,3-dichlorobenzyl)amine (Impurity 18) N2->Imp1 Premature Reduction N4 Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate N3->N4 Reduction N5 Anagrelide (API) N4->N5 Cyclization Nitroso Nitrosamine Degradants Imp1->Nitroso Nitrosation Risk

Fig 1: Anagrelide synthesis pathway illustrating the premature reduction leading to Impurity 18.

Comparative Analysis: Sourcing and Analytical Techniques

Reference Standard Sourcing Comparison

When establishing a reference standard for (6-Amino-2,3-dichlorobenzyl)amine, laboratories must balance regulatory compliance with cost. Relying on uncertified materials introduces systemic risk into the analytical workflow.

Table 1: Comparative Analysis of Reference Standard Sourcing

Sourcing StrategyTraceability & CertificationIsotopic Purity AvailabilityRegulatory Acceptance (ICH Q3A)
Certified Reference Material (CRM) High (ISO 17034, COA provided)Available (e.g., 13C/15N labeled)Unquestioned (Gold Standard)
Secondary Commercial Standard Moderate (Basic COA, H-NMR/LCMS)RareRequires internal bridging studies
In-House Synthesized Standard Dependent on internal validationCustom synthesis requiredHigh (if fully characterized via qNMR)
Analytical Technique Comparison

To characterize the standard, no single technique is sufficient. A comparison of methodologies highlights the need for an orthogonal approach:

  • HPLC-UV : Excellent for routine batch release and high-throughput purity checks, but lacks structural confirmation.

  • LC-MS/MS : Provides definitive molecular weight (m/z 191.06) and structural elucidation[5][6], crucial for distinguishing Impurity 18 from isomeric degradants, but suffers from matrix ionization effects during quantitation.

  • qNMR : The gold standard for absolute mass fraction quantitation without requiring an identical reference standard, though it lacks the sensitivity for trace-level detection (LOD < 0.05 µg/mL).

Self-Validating Experimental Protocol

To ensure the highest scientific integrity, the characterization of (6-Amino-2,3-dichlorobenzyl)amine must employ a self-validating system. Relying solely on HPLC-UV is flawed because it is blind to non-chromophoric inorganic salts (e.g., if the standard is supplied as a[1]).

Workflow S1 Sample Prep (pH 4.4 Buffer) S2 HPLC Separation (C18 Column) S1->S2 Injection S3 Orthogonal Detection (UV-Vis & MS/MS) S2->S3 Elution S4 Data Processing (Chromatographic Purity) S3->S4 Signal S5 qNMR Validation (Absolute Mass Fraction) S4->S5 Cross-Validation

Fig 2: Self-validating analytical workflow combining HPLC-UV/MS and qNMR for absolute purity.

Step-by-Step Methodology: Orthogonal HPLC-UV/MS Characterization

Causality Check : The dual basic nitrogen atoms in (6-Amino-2,3-dichlorobenzyl)amine require careful pH control. We utilize a phosphate buffer at pH 4.4, as validated in recent [7]. At this pH, both the aliphatic and aromatic amines are fully protonated, which prevents secondary interactions with free silanols on the C18 stationary phase, thereby eliminating peak tailing.

  • Standard Preparation : Accurately weigh 10.0 mg of the (6-Amino-2,3-dichlorobenzyl)amine standard and dissolve in 10 mL of Diluent (Acetonitrile:Water, 50:50 v/v) to achieve a 1.0 mg/mL stock.

    • Causality: The 50% organic composition ensures complete solvation of the hydrophobic dichlorobenzene ring while maintaining the solubility of the protonated amine salts.

  • Chromatographic Setup :

    • Column : Waters Nova-Pak C18 (250 mm × 4.6 mm, 4 µm)[7].

    • Mobile Phase A : 10 mM Potassium phosphate buffer, adjusted to pH 4.4 with dilute phosphoric acid[7].

    • Mobile Phase B : Acetonitrile:Methanol:Buffer (30:40:30 v/v/v)[7].

    • Flow Rate : 1.0 mL/min; Detection : UV at 254 nm and ESI-MS (Positive ion mode).

  • System Suitability (The Self-Validating Step) : Inject the standard preparation six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the USP tailing factor is ≤ 1.5. This confirms that the fluidic path is inert and the column chemistry is intact.

  • Orthogonal Verification (qNMR) : Dissolve a separate 5.0 mg aliquot in DMSO-d6 with a known mass of Maleic Acid as an internal standard. Compare the integral of the aromatic protons of Impurity 18 against the olefinic protons of Maleic Acid to determine the absolute mass fraction, effectively cross-validating the UV purity.

Data Presentation: Method Performance

When the above protocol is executed, the analytical method demonstrates robust performance suitable for ICH Q2-compliant validation[7].

Table 2: HPLC-UV Analytical Method Performance for Impurity 18

Validation ParameterAcceptance Criteria (ICH Q2)Observed PerformanceMechanistic Driver
Linearity (R²) ≥ 0.99> 0.995Complete solvation in 50% organic diluent
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.05 µg/mL / 0.15 µg/mLHigh molar absorptivity of the dichloro-aromatic ring at 254 nm
Precision (RSD) ≤ 5.0% for impurities< 2.0%pH 4.4 buffer prevents amine-silanol interactions
Accuracy (Recovery) 90% - 110%98.5% - 101.2%Orthogonal MS/MS confirms peak purity and absence of co-elution

References

  • Title : (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride Properties & Structure. Source : PubChem / Benchchem. URL :[Link]

  • Title : Ethyl N-(6-amino-2,3-dichlorobenzyl)-N-nitrosoglycinate Reference Standards. Source : Veeprho. URL :[Link]

  • Title : Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Source : Asian Journal of Chemistry (via ResearchGate). URL :[Link]

Sources

Validation

Benchmarking Next-Generation Analytical Methods for (6-Amino-2,3-dichlorobenzyl)amine Against USP Standards

As pharmaceutical pipelines demand higher throughput and greater sensitivity, legacy analytical methods often become bottlenecks. This guide provides an objective, data-driven comparison between the traditional United St...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines demand higher throughput and greater sensitivity, legacy analytical methods often become bottlenecks. This guide provides an objective, data-driven comparison between the traditional United States Pharmacopeia (USP) methodology and a next-generation UHPLC-MS/MS approach for the quantification of (6-Amino-2,3-dichlorobenzyl)amine —a critical synthetic intermediate and degradation product.

The Analytical Challenge: Mechanistic Insights

(6-Amino-2,3-dichlorobenzyl)amine (CAS 147249-42-1), also known as 2-(Aminomethyl)-3,4-dichloroaniline, is a highly reactive benzymethanamine derivative[1]. It serves as a primary precursor and a known degradant (frequently referred to as Impurity 10 or 18) in the synthesis of Anagrelide Hydrochloride, a therapeutic agent for thrombocythemia[2].

From a chromatographic perspective, this molecule presents significant challenges. It possesses two basic nitrogen atoms: a primary aromatic amine attached to the benzene ring and a primary aliphatic amine on the benzylamine moiety[1]. Both amino groups readily accept protons (H⁺)[1]. When analyzed using traditional silica-based stationary phases, these protonated amines undergo secondary ion-exchange interactions with residual surface silanols. This causality directly results in severe peak tailing, retention time shifts, and compromised resolution unless the mobile phase is strictly controlled.

Pathway A Anagrelide Hydrochloride (Active API) B Hydrolytic Cleavage (Ring Opening) A->B Stress (Temp/Humidity) C Anagrelide Related Compound A (Intermediate Impurity) B->C D (6-Amino-2,3-dichlorobenzyl)amine (Target Degradant) C->D Amide Hydrolysis

Degradation pathway from Anagrelide API to (6-Amino-2,3-dichlorobenzyl)amine.

Mechanistic Evaluation of the USP Monograph

The official USP monograph for Anagrelide Hydrochloride relies on High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm[3]. To mitigate the silanol interactions described above, the USP method dictates the use of an L11 column (phenyl-hexyl phase) and a highly ionic mobile phase consisting of a monobasic potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid[4].

Why this works (The USP Logic): The low pH (2.5) ensures both amine groups on (6-Amino-2,3-dichlorobenzyl)amine are fully protonated, while the high ionic strength of the phosphate buffer competitively masks the active silanol sites on the L11 stationary phase.

The Limitation: While robust, the USP method requires a flow rate of 1.2 mL/min and a 50 µL injection volume[5]. The non-volatile phosphate buffer strictly prohibits coupling this method with Mass Spectrometry (MS), limiting the analyst to UV detection, which lacks orthogonal mass confirmation and struggles with low-level Limit of Quantitation (LOQ) requirements.

Development of the Next-Generation UHPLC-MS/MS Method

To overcome the limitations of the USP method, we engineered a UHPLC-MS/MS protocol. By transitioning to a sub-2 µm C18 column and utilizing a volatile buffer system (0.1% Formic Acid), we eliminate phosphate-induced ion suppression. Formic acid provides the necessary H⁺ ions to maintain the analyte in a positive ionization state for Electrospray Ionization (ESI+), while modern end-capped C18 particles prevent the peak tailing historically associated with volatile buffers.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The instrument sequence will automatically abort if System Suitability Test (SST) criteria are not met.

Step 1: Standard & Sample Preparation

  • Accurately weigh 10 mg of (6-Amino-2,3-dichlorobenzyl)amine reference standard[6].

  • Dissolve in 10 mL of Diluent (Acetonitrile:Water 50:50 v/v) to achieve a 1 mg/mL stock solution.

  • Causality Check: Add 0.1% Formic Acid to all working dilutions. This maintains the amines in a fully protonated state, preventing adsorptive losses on the walls of glass autosampler vials.

Step 2: Chromatographic Execution (UHPLC-MS/MS)

  • Column: High-strength silica C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: ESI+ MS/MS, MRM transition m/z 191.0 → 174.0. (The loss of 17 Da corresponds to the cleavage of ammonia from the aliphatic amine).

Step 3: Automated System Suitability (SST) Inject the SST solution containing Anagrelide Related Compound A and (6-Amino-2,3-dichlorobenzyl)amine. The system must verify a resolution ( Rs​ ) 2.0 and a tailing factor ( Tf​ ) 1.5 before proceeding to unknown samples, mirroring the strict USP suitability requirements[5].

Workflow cluster_prep Sample Prep & Stabilization cluster_analysis Orthogonal Analysis cluster_val Self-Validating SST N1 Standard Solubilization (50:50 MeCN:H2O) N2 Acidification (0.1% Formic Acid) N1->N2 N3 USP HPLC-UV (L11, Phosphate pH 2.5) N2->N3 Baseline N4 UHPLC-MS/MS (C18, Formic Acid) N2->N4 Next-Gen N5 Rs > 2.0 & Tf < 1.5 Automated Check N3->N5 N4->N5

Analytical workflow comparing USP HPLC-UV and UHPLC-MS/MS methodologies.

Benchmarking Data: USP vs. UHPLC-MS/MS

The quantitative superiority of the UHPLC-MS/MS method over the traditional USP HPLC-UV method is summarized in the tables below.

Table 1: Methodological Parameters Comparison
ParameterUSP Monograph (HPLC-UV)New Method (UHPLC-MS/MS)Advantage of New Method
Column 150 mm × 4.6 mm, 4 µm L1150 mm × 2.1 mm, 1.7 µm C18Higher theoretical plates, faster elution
Mobile Phase Phosphate Buffer (pH 2.5) / MeCN0.1% Formic Acid / MeCNMS-compatible, volatile, extends pump life
Flow Rate 1.2 mL/min0.4 mL/min66% reduction in solvent consumption
Run Time > 15 minutes5.0 minutes3x increase in sample throughput
Detection UV at 254 nmESI+ MRM (m/z 191.0 → 174.0)Absolute mass specificity, zero co-elution risk
Table 2: Validation & Performance Metrics
MetricUSP Monograph (HPLC-UV)New Method (UHPLC-MS/MS)
Limit of Detection (LOD) 0.05 µg/mL0.001 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.003 µg/mL
Linearity ( R2 ) 0.995 (0.15 - 10 µg/mL)0.999 (0.003 - 10 µg/mL)
Precision (% RSD) 2.0% 1.2%
Tailing Factor ( Tf​ ) 2.0[5]1.1

Conclusion

While the USP monograph provides a highly robust, universally applicable method for quantifying (6-Amino-2,3-dichlorobenzyl)amine using standard HPLC-UV equipment, it is fundamentally limited by its reliance on non-volatile phosphate buffers and longer analysis times. By transitioning to a UHPLC-MS/MS framework, analytical laboratories can achieve a 50-fold improvement in LOQ, cut solvent consumption by over 60%, and utilize orthogonal mass detection to guarantee peak purity. For modern drug development professionals, adopting this next-generation method ensures both higher throughput and uncompromised scientific integrity.

References

  • Scribd / US Pharmacopeia. Anagrelide Capsules | Official Monographs USP. Retrieved from:[Link]

  • USP-NF. Anagrelide Hydrochloride Monograph. Retrieved from: [Link]

  • TrungTamThuoc / USP 2025. Anagrelide Hydrochloride - Definition, Identification, Assay. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride As a Senior Application Scientist, I recognize that laboratory safety extends far beyond basic compliance; it requi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond basic compliance; it requires a mechanistic understanding of the chemicals we handle. (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is a highly versatile building block in pharmaceutical research[1]. However, its unique molecular architecture—combining a chlorinated aromatic ring, a primary aniline, a benzylamine, and a dihydrochloride salt—presents specific logistical and environmental challenges.

This guide provides a self-validating, step-by-step operational framework for the proper segregation, spill response, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profiling & Hazard Assessment

To safely dispose of a chemical, we must first understand why it behaves the way it does. The parent structure is a chlorinated aromatic amine. Chlorinated anilines are notoriously recalcitrant to natural biodegradation and exhibit severe toxicity to aquatic ecosystems[2].

Furthermore, this compound is supplied as a dihydrochloride salt [1]. While this enhances its stability and solubility for experimental assays, it drastically increases its mobility in water. If improperly disposed of via standard sink drains, the highly soluble salt will rapidly disseminate into the water supply, bypassing standard municipal filtration systems and posing immediate environmental hazards[3].

Table 1: Physicochemical Properties & Hazard Metrics
Property / MetricDetailOperational Implication
CAS Number 882301-56-6[1]Essential for hazardous waste manifesting.
Molecular Formula C7​H10​Cl4​N2​ ( C7​H8​Cl2​N2​⋅2HCl )High chlorine content (~53.7% by mass).
Solubility Highly soluble in waterNever dispose of aqueous solutions down the drain[3].
Combustion Byproducts HCl , NOx​ , CO , CO2​ , Cl2​ Requires high-temperature incineration with scrubbers.

Waste Segregation Strategy

Proper segregation is the most critical step in chemical disposal. Because this molecule contains four chlorine atoms (two covalently bound to the aromatic ring and two ionic chlorides), it fundamentally alters how the waste must be categorized.

Table 2: Waste Segregation Matrix
Waste StreamClassification CriteriaContainer Specifications
Halogenated Organic Any organic solvent containing this compound.High-Density Polyethylene (HDPE) jerrycan with a vented cap[4].
Toxic Aqueous Any water-based solution of the dihydrochloride salt.Standard HDPE liquid waste container. Do not mix with acids.
Solid Hazardous Contaminated PPE, weigh boats, empty vials, or swept powder.Puncture-proof, sealable solid waste bin[5].

The Causality of Halogenated Segregation: You must never mix this compound with non-halogenated organic waste[5]. Disposal of halogenated compounds is significantly more expensive and logistically complex because standard incineration of chlorinated organics can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Halogenated waste must be routed to specialized facilities equipped with alkaline flue gas scrubbers to neutralize the halogens[4].

Step-by-Step Disposal Methodologies

Every protocol below is designed to be a self-validating system, ensuring that human error is caught before it results in environmental contamination.

Protocol A: Solid Waste & Powder Disposal
  • Collection: If disposing of residual powder, do not use a standard laboratory vacuum. The fine dihydrochloride powder can easily aerosolize and bypass non-HEPA filters, creating an inhalation hazard. Instead, use a damp, chemically compatible wipe to collect the solid.

  • Containment: Place the contaminated wipes, empty reagent vials, and used spatulas into a sealable, puncture-resistant hazardous waste container[5].

  • Labeling: Affix a standardized "Hazardous Solid Waste" label. Explicitly write: "Contains Toxic Halogenated Amines (CAS 882301-56-6)."

Protocol B: Liquid Waste (Aqueous & Solvent) Disposal
  • Stream Verification: Before pouring, verify the solvent type. If the solvent is organic (e.g., DMSO, Methanol, DCM), it must go into the Halogenated Organic Waste drum[5]. If it is water-based, it goes into the Toxic Aqueous Waste drum[3].

  • Transfer: Place the receiving waste container inside a secondary containment tray (e.g., under a fume hood). Use a dedicated funnel to pour the waste slowly, preventing splashing.

  • Venting: Ensure the halogenated waste container utilizes a vented cap. Halogenated mixtures can slowly generate pressure over time; a vented cap prevents container rupture[4].

  • Volume Limit: Never fill the waste container beyond 80% capacity to allow for thermal expansion.

Protocol C: High-Temperature Incineration (Facility Level)

Once the waste leaves your laboratory, it must be subjected to specific destruction protocols.

  • Thermal Destruction: The waste management contractor must incinerate the compound at temperatures exceeding 1000°C.

  • Gas Scrubbing: Because combustion will release HCl and NOx​ gases, the incinerator must utilize alkaline scrubbers (e.g., calcium hydroxide injection) to neutralize the acidic exhaust before it reaches the atmosphere.

Mechanistic Decontamination & Disposal Workflow

The following diagram illustrates the logical decision tree for handling spills and generating waste associated with (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride.

G Start Waste Generation: (6-Amino-2,3-dichlorobenzyl)amine 2HCl State What is the physical state of the waste? Start->State Solid Solid Powder / PPE State->Solid Dry Waste Liquid Dissolved in Solution State->Liquid Liquid Waste SolidAction Sweep gently (no vacuums). Place in sealed hazardous solid waste container. Solid->SolidAction Solvent What is the solvent type? Liquid->Solvent Incineration High-Temperature Incineration (>1000°C) with Alkaline Flue Gas Scrubbers (Neutralizes HCl & NOx) SolidAction->Incineration Aqueous Aqueous Solution Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Solvent-based AqueousAction Collect in Toxic Aqueous Waste Drum. Do NOT pour down drain. Aqueous->AqueousAction OrganicAction Collect in Halogenated Organic Waste Drum. Do NOT mix with non-halogenated. Organic->OrganicAction AqueousAction->Incineration OrganicAction->Incineration

Caption: Decision tree for the segregation, containment, and disposal of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride
Reactant of Route 2
(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride
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